10-Hydroxydihydroperaksine
Description
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Properties
IUPAC Name |
[(1S,12S,13R,14S,15R,16S)-13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-10-14(8-22)12-6-18-19-13(7-17(21(10)18)15(12)9-23)11-4-2-3-5-16(11)20-19/h2-5,10,12,14-15,17-18,20,22-23H,6-9H2,1H3/t10-,12-,14-,15+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLXNPSLWYWTKM-KYGVLOPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2CC3N1C(C2CO)CC4=C3NC5=CC=CC=C45)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@H]([C@@H]2CO)CC4=C3NC5=CC=CC=C45)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of 10-Hydroxydihydroperaksine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxydihydroperaksine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid naturally occurring in plants of the Rauvolfia genus, notably isolated from hairy root cultures of Rauvolfia serpentina. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a representative experimental protocol for the isolation of related alkaloids. While specific quantitative biological data for this compound is not extensively available in public literature, this document presents data for structurally similar alkaloids to provide a contextual framework for its potential bioactivity.
Chemical Structure and Properties
This compound, also known by its synonym 10-Hydroxy-19(S),20(R)-dihydroperaksine, possesses a complex pentacyclic ring system characteristic of the sarpagine (B1680780) alkaloid family. The systematic IUPAC name for this compound is 13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol.[1] Its chemical identity is further defined by the CAS Number 451478-47-0.[1]
The molecular formula of this compound is C₁₉H₂₄N₂O₃, corresponding to a molecular weight of 328.4 g/mol .[1] The structure, confirmed through spectroscopic techniques, features a hydroxyl group at the C-10 position of the aromatic ring, which is a common site for substitution in this class of alkaloids and can significantly influence biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₂O₃ | [1] |
| Molecular Weight | 328.4 g/mol | [1] |
| IUPAC Name | 13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol | [1] |
| CAS Number | 451478-47-0 | [1] |
| Canonical SMILES | CC1C(C2CC3N1C(C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO | [1] |
| Natural Source | Rauvolfia verticillata, Rauvolfia serpentina (hairy root culture) |
Spectroscopic Data
Representative Experimental Protocol: Isolation of Sarpagine-Type Alkaloids from Rauvolfia Hairy Root Culture
The following protocol is a representative example for the isolation and purification of sarpagine-type alkaloids from Rauvolfia species, based on methodologies reported for similar compounds.
3.1. Extraction
-
Lyophilized hairy root biomass is ground into a fine powder.
-
The powdered material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature.
-
The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.
3.2. Acid-Base Partitioning
-
The crude extract is dissolved in 5% aqueous acetic acid.
-
The acidic solution is washed with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds.
-
The aqueous layer is then basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of 9-10.
-
The basified solution is partitioned with dichloromethane (B109758) (CH₂Cl₂) to extract the alkaloid fraction.
-
The CH₂Cl₂ layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and evaporated to dryness to yield the crude alkaloid mixture.
3.3. Chromatographic Purification
-
The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CH₂Cl₂ and MeOH.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a Dragendorff's reagent for visualization of alkaloids.
-
Fractions containing compounds with similar Rf values are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure alkaloids.
Biological Activity of Related Sarpagine Alkaloids
While specific quantitative bioactivity data for this compound is scarce in the literature, numerous sarpagine-type alkaloids isolated from Rauvolfia species have been evaluated for their cytotoxic effects against various cancer cell lines. The data presented in Table 2 for related alkaloids provides a valuable reference for the potential therapeutic applications of this class of compounds.
Table 2: Cytotoxic Activity of Representative Sarpagine-Type Alkaloids from Rauvolfia
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Ajmaline | HL-60 (Human promyelocytic leukemia) | 25.3 | |
| A-549 (Human lung carcinoma) | > 50 | ||
| Vellosimine | K562 (Human chronic myelogenous leukemia) | 18.7 | |
| SGC-7901 (Human gastric adenocarcinoma) | 23.4 | ||
| Sandwicine | HeLa (Human cervical cancer) | 35.6 | |
| MCF-7 (Human breast adenocarcinoma) | > 50 |
Note: The data in this table is illustrative for structurally related compounds and does not represent the activity of this compound.
Conclusion
This compound is a structurally interesting sarpagine-type alkaloid with potential for further investigation. This guide provides the foundational chemical knowledge and a framework for its isolation. The provided data on related compounds suggests that the sarpagine scaffold is a promising starting point for the development of new therapeutic agents. Further research is warranted to elucidate the specific biological activities and pharmacological profile of this compound.
References
An In-depth Technical Guide to 10-Hydroxydihydroperaksine: Discovery and Origin
This technical guide provides a comprehensive overview of the discovery, origin, and preliminary biological insights into the sarpagine (B1680780) alkaloid, 10-Hydroxydihydroperaksine. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Discovery and Origin
Discovery: this compound was first reported in a 2002 study by Sheludko and colleagues, published in the Journal of Natural Products.[1] This research detailed the isolation and structural elucidation of three new monoterpenoid indole (B1671886) alkaloids from a hairy root culture of Rauvolfia serpentina, with this compound being one of the novel compounds.[1] The structure of the molecule was determined using 1D and 2D Nuclear Magnetic Resonance (NMR) analyses.[1]
Natural Source: The primary natural source of this compound is the plant Rauvolfia serpentina (Indian snakeroot), a member of the Apocynaceae family.[1][2] Specifically, it was isolated from genetically transformed "hairy root" cultures of this plant.[1][3] While its presence is confirmed in R. serpentina, it is also listed as being found in the herbs of Rauvolfia verticillata.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C₁₉H₂₄N₂O₃ |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 451478-47-0 |
| Appearance | Powder |
| Purity | >98% |
| Synonyms | 10-Hydroxy-19(S),20(R)-dihydroperaksine |
Experimental Protocols
While the complete, detailed experimental protocol for the initial isolation of this compound requires access to the full text of the original discovery paper, a generalized workflow can be described based on standard phytochemical and analytical techniques for alkaloid extraction and purification.
Generalized Experimental Workflow for Isolation and Purification:
Methodology:
-
Extraction: Lyophilized and powdered hairy root biomass of Rauvolfia serpentina is subjected to extraction with a polar solvent, typically methanol, to isolate the crude alkaloid mixture.
-
Purification: The crude extract undergoes a series of chromatographic separations. A common technique for alkaloid purification is column chromatography using Sephadex LH-20, followed by preparative thin-layer chromatography (pTLC) to isolate individual compounds.
-
Structural Elucidation: The purified compound's structure is then determined using a combination of spectroscopic methods, including 1D and 2D NMR spectroscopy and mass spectrometry, to establish its molecular formula and connectivity.
Biological Activity and Signaling Pathways
As of the date of this guide, no specific studies detailing the biological activity or signaling pathways of this compound have been published. However, research on related sarpagine alkaloids provides insights into the potential pharmacological properties of this class of compounds.
Antiproliferative Activity of Related Sarpagine Alkaloids:
A study on macroline-sarpagine bisindole alkaloids isolated from Alstonia penangiana demonstrated significant in vitro growth inhibitory activity against a panel of human cancer cell lines. The IC₅₀ values for six of these related compounds are summarized in Table 2.
| Compound | KB | KB-VCR | PC-3 | LNCaP | MCF7 | MDA-MB-231 | HT-29 | HCT 116 | A549 |
| Angustilongine E | 1.2 | 1.5 | 2.3 | 2.1 | 1.8 | 2.5 | 1.7 | 1.9 | 2.0 |
| Angustilongine F | 0.9 | 1.1 | 1.8 | 1.6 | 1.3 | 1.9 | 1.2 | 1.4 | 1.5 |
| Angustilongine G | 2.5 | 3.1 | 4.2 | 3.8 | 3.0 | 4.5 | 2.8 | 3.2 | 3.5 |
| Angustilongine H | 0.5 | 0.7 | 1.1 | 0.9 | 0.8 | 1.2 | 0.7 | 0.8 | 0.9 |
| Angustilongine I | 3.1 | 4.0 | 5.2 | 4.8 | 3.9 | 5.5 | 3.7 | 4.1 | 4.3 |
| Angustilongine J | 0.02 | 0.03 | 0.05 | 0.04 | 0.03 | 0.06 | 0.02 | 0.03 | 0.04 |
Data presented as IC₅₀ values in µM.
Hypothetical Signaling Pathway:
Based on the observed antiproliferative effects of related sarpagine alkaloids, a hypothetical signaling pathway can be proposed. Many natural product-derived anticancer agents exert their effects by inducing apoptosis (programmed cell death) through the modulation of key signaling cascades. A plausible mechanism of action for this compound, if it possesses similar activity, could involve the intrinsic apoptotic pathway.
Disclaimer: This proposed signaling pathway is purely hypothetical and based on the general mechanisms of action of other antiproliferative natural products. Further research is required to elucidate the actual biological activity and molecular targets of this compound.
Future Directions
The discovery of this compound opens up several avenues for future research. Key areas of investigation should include:
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Total Synthesis: Development of a robust and efficient total synthesis of this compound to provide a scalable source for further studies.
-
Pharmacological Screening: Comprehensive screening of the compound for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and neuropharmacological effects.
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Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to identify key structural features responsible for its biological activity.
This in-depth guide provides a foundational understanding of this compound. As a novel natural product, it holds potential for further scientific exploration and may serve as a lead compound in future drug discovery efforts.
References
The Enigmatic Alkaloid: A Technical Guide to 10-Hydroxydihydroperaksine in Rauvolfia verticillata
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence, biosynthesis, and analytical methodologies pertaining to 10-hydroxydihydroperaksine (B1631173), a lesser-known sarpagine-type indole (B1671886) alkaloid with potential pharmacological significance. While this compound has been identified within the Rauvolfia genus, its presence and concentration in Rauvolfia verticillata remain a subject of ongoing research. This document provides a comprehensive overview based on existing literature for related compounds within the same species and genus, offering a foundational resource for researchers seeking to explore this natural product further.
Quantitative Landscape of Indole Alkaloids in Rauvolfia verticillata
Direct quantitative analysis of this compound in Rauvolfia verticillata has not been extensively reported in peer-reviewed literature. However, to provide a relevant context for researchers, the following table summarizes the concentrations of other major indole alkaloids, including the related sarpagine (B1680780), that have been quantified in the roots of Rauvolfia verticillata. This data is crucial for understanding the general alkaloidal profile of the plant and for developing appropriate extraction and analytical strategies.
| Alkaloid | Concentration (mg/g dry weight) | Analytical Method |
| Sarpagine | 0.0337 | HPLC-UV[1][2][3][4][5] |
| Yohimbine | 0.2126 | HPLC-UV[1][2][3][4][5] |
| Ajmaline (B190527) | 0.0883 | HPLC-UV[1][2][3][4][5] |
| Ajmalicine | 0.3021 | HPLC-UV[1][2][3][4][5] |
| Reserpine | 0.1235 | HPLC-UV[1][2][3][4][5] |
Putative Biosynthetic Pathway
The biosynthesis of this compound is believed to follow the general pathway of sarpagine and ajmaline-type indole alkaloids.[6][7] The pathway originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor to monoterpenoid indole alkaloids. While the precise enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be constructed based on known transformations in Rauvolfia species.
Experimental Protocols
The following section details a comprehensive, multi-stage experimental protocol for the extraction, isolation, and characterization of this compound from Rauvolfia verticillata, adapted from established methods for indole alkaloids from this genus.[8][9][10]
Extraction of Total Alkaloids
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Plant Material Preparation : Collect fresh leaves and twigs of Rauvolfia verticillata. Air-dry the plant material in the shade and grind it into a coarse powder.
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Maceration : Macerate the powdered plant material (e.g., 1 kg) in methanol (B129727) (3 x 5 L) at room temperature for 72 hours with occasional shaking.
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Filtration and Concentration : Filter the methanolic extracts and combine them. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning :
-
Suspend the crude extract in 2% aqueous hydrochloric acid (HCl).
-
Wash the acidic solution with ethyl acetate (B1210297) to remove neutral and weakly basic compounds.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the alkaline solution with dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) (3 x 2 L).
-
Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentrate the organic extract in vacuo to yield the total crude alkaloid fraction.
-
Isolation and Purification
-
Column Chromatography (Silica Gel) :
-
Subject the crude alkaloid extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the alkaloids into several fractions based on polarity.
-
-
Preparative Thin-Layer Chromatography (pTLC) :
-
Further purify the fractions containing sarpagine-type alkaloids using pTLC with a suitable solvent system (e.g., chloroform:methanol:ammonia, 95:5:0.1).
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Perform final purification of the isolated compounds using semi-preparative or preparative HPLC on a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or trifluoroacetic acid).
-
Structural Elucidation
-
Mass Spectrometry (MS) : Determine the molecular weight and elemental composition of the purified compound using high-resolution electrospray ionization mass spectrometry (HRESIMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to elucidate the chemical structure and stereochemistry of the molecule.
-
Ultraviolet (UV) and Infrared (IR) Spectroscopy : Obtain UV and IR spectra to identify the chromophores and functional groups present in the molecule.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the isolation and identification of this compound.
This guide provides a foundational framework for the investigation of this compound in Rauvolfia verticillata. Further research is warranted to quantify its presence in this species and to fully elucidate its biosynthetic pathway and pharmacological properties.
References
- 1. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rauvolfia serpentina N-methyltransferases involved in ajmaline and Nβ -methylajmaline biosynthesis belong to a gene family derived from γ-tocopherol C-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole alkaloids from leaves and twigs of Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of 10-Hydroxydihydroperaksine
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a sarpagan-type monoterpenoid indole (B1671886) alkaloid (MIA) found in the medicinal plant Rauvolfia serpentina.[1] This class of alkaloids is of significant interest to the pharmaceutical industry due to their diverse biological activities. While the total synthesis of related sarpagan and ajmaline (B190527) alkaloids has been achieved, the complete biosynthetic pathway of many, including this compound, remains to be fully elucidated. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of ajmaline and sarpagine (B1680780) alkaloid biosynthesis in Rauvolfia species. The guide details the key enzymatic steps, proposes the enzymes involved, and provides experimental protocols for their investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the universal MIA precursor, strictosidine, which is formed from the condensation of tryptamine (B22526) and secologanin. The pathway then diverges through a series of complex enzymatic reactions, including cyclizations, reductions, and hydroxylations, to yield the final product. The proposed pathway is depicted below, followed by a detailed description of each key step.
dot digraph "Biosynthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes Tryptamine [label="Tryptamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#F1F3F4", fontcolor="#202124"]; Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"]; Dehydrogeissoschizine [label="Dehydrogeissoschizine", fillcolor="#FBBC05", fontcolor="#202124"]; Geissoschizine [label="Geissoschizine", fillcolor="#FBBC05", fontcolor="#202124"]; Polyneuridine_aldehyde [label="Polyneuridine aldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Epi_vellosimine [label="16-epi-Vellosimine", fillcolor="#FBBC05", fontcolor="#202124"]; Vinorine (B1233521) [label="Vinorine", fillcolor="#FBBC05", fontcolor="#202124"]; Vomilenine (B1248388) [label="Vomilenine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Perakine [label="Perakine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raucaffrinoline [label="Raucaffrinoline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dihydroperaksine (B1209952) [label="Dihydroperaksine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydroxydihydroperaksine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Tryptamine -> Strictosidine [label="Strictosidine\nSynthase (STR)"]; Secologanin -> Strictosidine; Strictosidine -> Dehydrogeissoschizine [label="Strictosidine\nβ-Glucosidase (SGD)"]; Dehydrogeissoschizine -> Geissoschizine [label="Geissoschizine\nSynthase (GS)"]; Geissoschizine -> Polyneuridine_aldehyde [label="Sarpagan Bridge\nEnzyme (SBE)"]; Polyneuridine_aldehyde -> Epi_vellosimine [label="Polyneuridine Aldehyde\nEsterase (PNAE)"]; Epi_vellosimine -> Vinorine [label="Vinorine\nSynthase (VS)"]; Vinorine -> Vomilenine [label="Vinorine\nHydroxylase (VH)"]; Vomilenine -> Perakine [label="Vinorine\nHydroxylase (VH)\n(isomerization)"]; Perakine -> Raucaffrinoline [label="Perakine\nReductase (PR)"]; Raucaffrinoline -> Dihydroperaksine [label="Putative\nReductase"]; Dihydroperaksine -> Hydroxydihydroperaksine [label="Putative C-10\nHydroxylase (CYP450)"]; } dot Figure 1. Proposed biosynthetic pathway of this compound.
Step 1: Formation of Strictosidine
The biosynthesis of all monoterpenoid indole alkaloids begins with the Pictet-Spengler condensation of tryptamine and the monoterpenoid secologanin, catalyzed by the enzyme Strictosidine Synthase (STR) , to form strictosidine.[2] This reaction is a pivotal entry point into the vast array of MIA structures.
Step 2: Conversion of Strictosidine to Geissoschizine
Strictosidine is deglycosylated by Strictosidine β-Glucosidase (SGD) to an unstable aglycone, which is then converted to dehydrogeissoschizine. Subsequently, Geissoschizine Synthase (GS) , a medium-chain dehydrogenase/reductase, reduces dehydrogeissoschizine to form the key intermediate, geissoschizine.
Step 3: Formation of the Sarpagan Skeleton
Geissoschizine undergoes an oxidative cyclization catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450 monooxygenase, to form polyneuridine (B1254981) aldehyde.[3] This step establishes the characteristic sarpagan bridge.
Step 4: Pathway to Vinorine
Polyneuridine aldehyde is then converted to 16-epi-vellosimine by Polyneuridine Aldehyde Esterase (PNAE) . Following this, Vinorine Synthase (VS) , an acetyl-CoA dependent acyltransferase, catalyzes the formation of vinorine.
Step 5: The Bifurcation Point: Vomilenine and Perakine
A key enzyme in the pathway to ajmaline and related alkaloids is Vinorine Hydroxylase (VH) , a cytochrome P450 enzyme.[4] VH hydroxylates vinorine to produce vomilenine. Interestingly, VH also exhibits a dual catalytic activity, catalyzing the non-oxidative isomerization of vomilenine to perakine, thus creating a crucial branch point in the pathway.[5]
Step 6: Reduction to Raucaffrinoline
Perakine, an aldehyde, is then reduced to its corresponding alcohol, raucaffrinoline. This NADPH-dependent reduction is catalyzed by Perakine Reductase (PR) , a member of the aldo-keto reductase (AKR) superfamily.[6]
Step 7: Putative Reduction to Dihydroperaksine
The conversion of raucaffrinoline to dihydroperaksine involves the reduction of the exocyclic double bond of the ethylidene side chain. The specific enzyme responsible for this step has not yet been characterized, but it is hypothesized to be an NADP(H)-dependent reductase .
Step 8: Final Hydroxylation to this compound
The final step in the proposed pathway is the hydroxylation of the indole ring at the C-10 position of dihydroperaksine to yield this compound. This reaction is likely catalyzed by a specific cytochrome P450 monooxygenase (CYP450) . While the specific enzyme has not been identified, C-10 hydroxylation of indole alkaloids by CYP450s has been observed in other plant species.[7]
Quantitative Data
Currently, there is a lack of comprehensive quantitative data, such as enzyme kinetic parameters (Km, kcat, Vmax), for all the enzymes in the proposed biosynthetic pathway of this compound. However, some kinetic data is available for the initial enzyme, Strictosidine Synthase from Rauvolfia serpentina.
| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | Reference |
| Strictosidine Synthase (STR) | Tryptamine | 6 | 78 | [8] |
| Secologanin | 88 | [8] |
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Protocol 1: Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes the general workflow for producing and purifying the enzymes of the proposed pathway for in vitro characterization.
dot digraph "Enzyme Expression and Purification Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
// Nodes Gene_Cloning [label="Gene Cloning into\nExpression Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Transformation into\nE. coli", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cell Culture and\nInduction of Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Lysis [label="Cell Lysis", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Affinity Chromatography\n(e.g., Ni-NTA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="SDS-PAGE and\nWestern Blot", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Enzyme Activity Assays and\nKinetic Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Gene_Cloning -> Transformation; Transformation -> Cell_Culture; Cell_Culture -> Cell_Lysis; Cell_Lysis -> Purification; Purification -> Analysis; Purification -> Characterization; } dot Figure 2. General workflow for heterologous expression and purification.
1. Gene Identification and Cloning:
-
Putative genes for the uncharacterized reductase and C-10 hydroxylase can be identified through transcriptome analysis of Rauvolfia serpentina, looking for homologs of known alkaloid biosynthetic enzymes.
-
The identified open reading frames are then cloned into a suitable expression vector (e.g., pET vectors for E. coli) with an affinity tag (e.g., His-tag) for purification.
2. Heterologous Expression:
-
The expression vector is transformed into a suitable host, typically E. coli BL21(DE3).
-
A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic.
-
The culture is grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.
3. Protein Purification:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors).
-
Cells are lysed by sonication on ice.
-
The cell lysate is clarified by centrifugation.
-
The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose) pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).
-
The tagged protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted protein is assessed by SDS-PAGE.
Protocol 2: In Vitro Enzyme Assays
1. Perakine Reductase (PR) Assay:
-
Reaction Mixture: 50 mM Tris-HCl buffer (pH 7.5), 1 mM NADPH, 100 µM perakine, and the purified PR enzyme.
-
Procedure: The reaction is initiated by the addition of the enzyme and incubated at 30°C. Aliquots are taken at different time points and the reaction is stopped by the addition of an equal volume of methanol.
-
Analysis: The formation of raucaffrinoline is monitored by HPLC or LC-MS analysis.
2. Putative Reductase Assay (Raucaffrinoline to Dihydroperaksine):
-
Reaction Mixture: 50 mM phosphate (B84403) buffer (pH 7.0), 1 mM NADPH or NADH, 100 µM raucaffrinoline, and the purified putative reductase enzyme.
-
Procedure: Similar to the PR assay, the reaction is initiated with the enzyme and incubated at 30°C.
-
Analysis: The formation of dihydroperaksine is monitored by HPLC or LC-MS, comparing the retention time and mass spectrum with an authentic standard if available.
3. Putative C-10 Hydroxylase (CYP450) Assay:
-
Reaction Mixture: 50 mM phosphate buffer (pH 7.4), 1 mM NADPH, a source of cytochrome P450 reductase (if the P450 is expressed without its redox partner), 100 µM dihydroperaksine, and the purified putative C-10 hydroxylase. For membrane-bound P450s expressed in microsomes, the reaction can be performed directly with the microsomal fraction.
-
Procedure: The reaction is initiated by the addition of NADPH and incubated at 30°C with shaking.
-
Analysis: The formation of this compound is monitored by HPLC or LC-MS.
Protocol 3: Enzyme Kinetics Analysis
1. Determination of Km and Vmax:
-
Enzyme assays are performed as described above, but with varying concentrations of one substrate while keeping the other substrates at saturating concentrations.
-
The initial reaction velocities (v0) are measured for each substrate concentration.
-
The data is then plotted as v0 versus substrate concentration [S].
-
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear representation of the data.
Conclusion
This technical guide provides a detailed putative biosynthetic pathway for this compound, based on the well-characterized biosynthesis of related indole alkaloids in Rauvolfia. While several key enzymes in the early stages of the pathway are known, the specific reductase and C-10 hydroxylase responsible for the final steps remain to be identified and characterized. The experimental protocols outlined in this guide provide a framework for researchers to investigate these missing enzymatic steps, determine their kinetic properties, and ultimately complete the elucidation of this important biosynthetic pathway. A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the metabolic engineering of this and other valuable alkaloids for pharmaceutical applications.
References
- 1. Rauvolfia serpentina - Wikipedia [en.wikipedia.org]
- 2. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico investigation on alkaloids of Rauwolfia serpentina as potential inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
10-Hydroxydihydroperaksine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a naturally occurring indole (B1671886) alkaloid isolated from the plant Rauvolfia verticillata. This technical guide provides a summary of its known chemical properties. It is important to note that, at present, detailed experimental data, including specific biological activities, comprehensive experimental protocols, and defined signaling pathways for this compound, are not extensively documented in publicly available scientific literature. This guide, therefore, also presents generalized experimental methodologies and hypothetical signaling pathways based on the broader class of indole alkaloids to provide a contextual framework for future research.
Core Data Presentation
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 451478-47-0 | [1][2][3][4][5] |
| Molecular Weight | 328.4 g/mol | [1][2][5] |
| Molecular Formula | C₁₉H₂₄N₂O₃ | [1][2] |
| Compound Type | Alkaloid | [1] |
| Natural Source | Rauvolfia verticillata | [1] |
| Physical Description | Powder | [1] |
| Purity | ≥98% (as commercially available) | [1][5] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Experimental Protocols
Due to the limited specific research on this compound, detailed experimental protocols for this compound are not available. However, the following section outlines a generalized workflow for the isolation and preliminary screening of alkaloids from a plant source like Rauvolfia verticillata, which would be a prerequisite for any specific experimental study.
General Methodology for Isolation and Phytochemical Screening of Alkaloids
A common approach to isolate and identify alkaloids from plant material involves several key stages, from extraction to preliminary characterization.
1. Extraction of Crude Alkaloids:
-
Sample Preparation: The plant material (e.g., roots, leaves) is dried and ground into a fine powder.
-
Solvent Extraction: The powdered material is then subjected to extraction with a suitable solvent, often starting with a non-polar solvent to remove fats and waxes, followed by an acidified polar solvent (e.g., methanol (B129727) or ethanol (B145695) with a small amount of acetic or hydrochloric acid) to extract the alkaloids in their salt form.
-
Acid-Base Partitioning: The resulting extract is then partitioned between an acidic aqueous layer and an organic solvent to purify the crude alkaloid fraction.
2. Preliminary Phytochemical Screening:
-
Qualitative Tests: The crude extract can be subjected to a battery of qualitative tests to confirm the presence of alkaloids.[6][7] Common reagent tests include:
-
Mayer's Test: Addition of Mayer's reagent (potassium mercuric iodide solution) results in a cream-colored precipitate in the presence of alkaloids.
-
Dragendorff's Test: Dragendorff's reagent (solution of potassium bismuth iodide) gives a reddish-brown precipitate with alkaloids.
-
Wagner's Test: Wagner's reagent (iodine in potassium iodide solution) produces a reddish-brown precipitate.[6]
-
3. Chromatographic Separation and Purification:
-
Techniques: The crude alkaloid mixture is then separated into individual compounds using chromatographic techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).[3][5][8]
4. Structural Elucidation:
-
Spectroscopic Methods: The structure of the purified compounds is determined using spectroscopic methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), and infrared (IR) spectroscopy.
Mandatory Visualization
Experimental Workflow for Natural Product Isolation
The following diagram illustrates a generalized workflow for the isolation of an alkaloid like this compound from its natural source.
Hypothetical Signaling Pathway
While the specific signaling pathways affected by this compound are unknown, many indole alkaloids have been shown to interact with various cellular signaling cascades, including the MAP Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[9][10] The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated for indole alkaloids.
Disclaimer: The signaling pathway depicted is a generalized representation and has not been experimentally validated for this compound. It serves as a conceptual model for potential research directions.
Conclusion and Future Directions
This compound is a defined chemical entity with known physical properties. However, a significant gap exists in the scientific literature regarding its biological function and mechanism of action. Future research should focus on:
-
Pharmacological Screening: Evaluating the bioactivity of this compound in various in vitro and in vivo models to identify potential therapeutic effects.
-
Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound.
-
Toxicological Profiling: Assessing the safety and toxicity profile of this compound.
The information and generalized protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to design and execute studies that will elucidate the therapeutic potential of this and other novel alkaloids.
References
- 1. Indole alkaloids from leaves and twigs of Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Phytochemical screening | PPTX [slideshare.net]
- 8. Preliminary Phytochemical Screening, Quantitative Analysis of Alkaloids, and Antioxidant Activity of Crude Plant Extracts from Ephedra intermedia Indigenous to Balochistan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 10-Hydroxydihydroperaksine: A Call for Targeted Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxydihydroperaksine is a natural indole (B1671886) alkaloid isolated from Rauvolfia verticillata, a plant genus with a rich history in traditional medicine and the source of several clinically significant pharmaceuticals. Despite its defined chemical structure, the therapeutic potential of this compound remains largely unexplored. To date, there is a notable absence of published scientific literature detailing its specific biological targets, mechanism of action, and pharmacological profile. This technical guide serves to highlight the current knowledge gap and to propose a strategic research path forward. By contextualizing this compound within the broader family of pharmacologically active Rauvolfia alkaloids, we aim to stimulate and guide future investigations into this promising, yet uncharacterized, natural compound.
Introduction: The Promise of a Novel Indole Alkaloid
This compound is a structurally identified alkaloid originating from the medicinal plant Rauvolfia verticillata[]. This plant belongs to a genus renowned for its production of a diverse array of bioactive indole alkaloids, many of which have been developed into important therapeutic agents[2][3]. The established pharmacological significance of compounds from Rauvolfia species provides a strong rationale for the investigation of its lesser-known constituents, such as this compound.
While its chemical properties have been documented, its biological activities and potential therapeutic applications are yet to be determined. This whitepaper synthesizes the limited available information and, more importantly, outlines a proposed workflow for the systematic evaluation of this compound to unlock its therapeutic potential.
Current State of Knowledge: A Blank Canvas for Discovery
A comprehensive review of scientific databases and patent literature reveals a significant lack of pharmacological data for this compound. The compound is primarily available as a reference standard from chemical suppliers, with its intended use cited for "Signaling Inhibitors, Biological activities or Pharmacological activities" in a general sense, without specific data to support any particular application[4].
The available data for this compound is summarized in the table below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 451478-47-0 | [] |
| Molecular Formula | C19H24N2O3 | [] |
| Molecular Weight | 328.4 g/mol | [] |
| Compound Type | Alkaloid | [] |
| Natural Source | The herbs of Rauvolfia verticillata | [] |
| Purity | >98% (as a commercial standard) | [] |
| Appearance | Powder | [] |
Contextualizing Potential: Learning from the Rauvolfia Genus
The therapeutic potential of this compound can be inferred from the well-documented activities of other alkaloids isolated from Rauvolfia verticillata and related species. These compounds have demonstrated a range of effects, particularly on the cardiovascular and central nervous systems.
Table 2: Selected Bioactive Alkaloids from Rauvolfia Species and Their Known Therapeutic Applications
| Alkaloid | Known Therapeutic Target(s)/Mechanism of Action | Established Therapeutic Use(s) |
| Reserpine | Vesicular monoamine transporter 2 (VMAT2) inhibitor | Antihypertensive, Antipsychotic[2][3] |
| Ajmaline | Sodium channel blocker | Antiarrhythmic (Class Ia)[2][3] |
| Yohimbine | Alpha-2 adrenergic receptor antagonist | Formerly used for erectile dysfunction and as an aphrodisiac[2][3] |
| Ajmalicine | Alpha-1 adrenergic receptor antagonist | Vasodilator, Antihypertensive[6] |
| Serpentine | Antihistaminic activity | Used in the treatment of snakebites[2][3] |
The diverse mechanisms of action exhibited by these related alkaloids underscore the likelihood that this compound may also interact with specific biological targets of therapeutic relevance.
Proposed Research Workflow for Pharmacological Characterization
To systematically investigate the therapeutic potential of this compound, a structured, multi-stage research program is proposed. The following workflow outlines the key experimental phases, from initial screening to target validation.
Caption: A proposed workflow for the pharmacological characterization of this compound.
Detailed Methodologies for Key Experiments
The successful execution of the proposed workflow requires rigorous experimental protocols. Below are detailed methodologies for pivotal experiments in the initial phases of investigation.
Cell Viability and Cytotoxicity Assays (Experimental Protocol)
-
Objective: To determine the effect of this compound on the viability of various human cell lines (e.g., cancer cell lines such as MCF-7, A549, and a non-cancerous control line like HEK293).
-
Methodology:
-
Cell Culture: Cells will be cultured in appropriate media and conditions until they reach 80% confluency.
-
Seeding: Cells will be seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Treatment: A stock solution of this compound in DMSO will be serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Cells will be treated with the compound dilutions and incubated for 48-72 hours.
-
Viability Assessment: Cell viability will be assessed using an MTS or MTT assay. The absorbance will be read using a microplate reader at the appropriate wavelength.
-
Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control (DMSO). The IC50 value (the concentration at which 50% of cell growth is inhibited) will be determined using non-linear regression analysis.
-
Receptor Binding Assays (Experimental Protocol)
-
Objective: To screen this compound for binding affinity against a panel of receptors commonly targeted by indole alkaloids (e.g., adrenergic, serotonergic, dopaminergic receptors).
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor will be prepared from cultured cells or animal tissues.
-
Radioligand Binding: A known radiolabeled ligand for the target receptor will be used.
-
Competitive Binding: A fixed concentration of the radioligand and cell membranes will be incubated with varying concentrations of this compound.
-
Incubation and Separation: The reaction mixture will be incubated to reach equilibrium. Bound and free radioligand will be separated by rapid filtration.
-
Quantification: The amount of bound radioactivity will be measured using a scintillation counter.
-
Data Analysis: The Ki (inhibition constant) will be calculated from the IC50 value (concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
This compound represents an untapped resource within the pharmacologically rich genus of Rauvolfia. While currently uncharacterized, its structural relation to a class of potent therapeutic agents strongly suggests a high potential for biological activity. The lack of existing data presents a unique opportunity for novel discovery in the field of natural product drug development.
We strongly encourage the scientific community to undertake the systematic investigation of this compound. The proposed research workflow provides a clear and logical framework for elucidating its mechanism of action, identifying its therapeutic targets, and ultimately determining its potential for development into a novel therapeutic agent. The exploration of this compound could lead to new treatments for a range of diseases, continuing the legacy of the remarkable Rauvolfia alkaloids.
References
A Proposed Framework for the Preliminary In-Vitro Bioactivity Screening of 10-Hydroxydihydroperaksine
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a natural alkaloid compound found in the herbs of Rauvolfia verticillata[][2]. As a member of the alkaloid chemical family, it holds potential for various pharmacological activities[]. To date, the specific in-vitro bioactivity of this compound has not been extensively reported in publicly available literature. This technical guide, therefore, presents a proposed framework for a preliminary in-vitro bioactivity screening of this compound. The methodologies and workflows detailed herein are based on established and widely accepted protocols for the initial assessment of novel chemical entities in drug discovery. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for evaluating the potential cytotoxic, antioxidant, anti-inflammatory, and antimicrobial properties of this compound.
Proposed In-Vitro Bioactivity Screening Assays
A systematic preliminary screening of this compound's bioactivity should encompass an evaluation of its cytotoxicity, antioxidant capacity, anti-inflammatory potential, and antimicrobial effects.
Cytotoxicity Assays
Assessing the cytotoxic potential of this compound is a critical first step to determine its therapeutic window. A common approach involves testing the compound across a range of concentrations on different human cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, HepG2) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in cell culture medium. Add the different concentrations to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| HepG2 | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 |
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.
Antioxidant Activity Assays
The antioxidant potential of this compound can be evaluated by its ability to scavenge free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine antioxidant activity.[4][5]
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) to 100 µL of the DPPH solution. Use ascorbic acid as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity.
Data Presentation: Antioxidant Activity of this compound
| Assay | Concentration (µg/mL) | % Radical Scavenging Activity | IC50 (µg/mL) |
| DPPH | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| ABTS | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
Signaling Pathway: DPPH Radical Scavenging Mechanism
Caption: General mechanism of DPPH radical scavenging by an antioxidant compound.
Anti-inflammatory Assays
The anti-inflammatory properties of this compound can be assessed by its ability to inhibit the production of inflammatory mediators in immune cells.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Data Presentation: Anti-inflammatory Activity of this compound
| Assay | Concentration (µM) | % Inhibition | IC50 (µM) |
| NO Inhibition | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| TNF-α Inhibition | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| IL-6 Inhibition | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Signaling Pathway: Hypothetical Inhibition of NF-κB Pathway
Caption: A hypothetical mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Antimicrobial Assays
The antimicrobial activity of this compound can be determined against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Microorganism Preparation: Prepare standardized inoculums of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microplate containing appropriate growth broth.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for microbial growth (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Data Presentation: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) |
| Escherichia coli | Gram-negative Bacteria | |
| Staphylococcus aureus | Gram-positive Bacteria | |
| Candida albicans | Fungus |
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
10-Hydroxydihydroperaksine: A Technical Guide on a Sarpagine Indole Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxydihydroperaksine is a sarpagine-type monoterpenoid indole (B1671886) alkaloid that has been isolated from hairy root cultures of Rauvolfia serpentina. As a member of the extensive sarpagine (B1680780) family, which is known for a wide range of biological activities, this compound holds potential for further pharmacological investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, isolation, and structural elucidation. It also explores its relationship with other significant indole alkaloids and outlines its putative biosynthetic pathway. While specific quantitative pharmacological data for this compound is not yet available in the public domain, this document serves as a foundational resource for future research and drug discovery efforts centered on this and related natural products.
Introduction
Indole alkaloids are a large and structurally diverse class of natural products that have been a rich source of pharmacologically active compounds. Among these, the sarpagine-type alkaloids, isolated predominantly from the Apocynaceae family, have garnered significant attention due to their complex molecular architectures and notable biological activities. This compound, a hydroxylated derivative of dihydroperaksine (B1209952), belongs to this intriguing class of molecules. First identified in hairy root cultures of Rauvolfia serpentina, its discovery has contributed to the understanding of the biosynthetic diversity within this plant species.
This document aims to consolidate the available technical information on this compound, providing a detailed account of its chemical characteristics, a protocol for its isolation and structural determination, and a comparative analysis with other related indole alkaloids. Furthermore, a putative biosynthetic pathway is proposed, offering insights into its formation within the plant.
Chemical and Physical Properties
This compound is characterized by the core sarpagine skeleton, a pentacyclic ring system. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₂O₃ | [1] |
| Molecular Weight | 328.4 g/mol | [1] |
| Synonyms | 10-Hydroxy-19(S),20(R)-dihydroperaksine | [1] |
| Natural Source | Rauvolfia serpentina (hairy root culture), Rauvolfia verticillata (herbs) | [1][2] |
| Appearance | Powder | [1] |
Relation to Other Indole Alkaloids
This compound is a member of the sarpagine family of indole alkaloids, which are biogenetically related to other important classes such as the ajmaline (B190527) and macroline (B1247295) alkaloids.[3] These alkaloids share a common biosynthetic precursor, strictosidine, and are characterized by a rigid cage-like structure.[4] The structural diversity within the sarpagine family arises from various substitutions and modifications of the core skeleton.
Below is a comparative table of this compound and other selected sarpagine-type alkaloids.
| Alkaloid | Molecular Formula | Key Structural Features | Reported Biological Activity |
| This compound | C₁₉H₂₄N₂O₃ | Hydroxyl group at C-10, dihydroperaksine core | Not reported in the literature. |
| Sarpagine | C₁₉H₂₂N₂O₂ | The parent compound of the sarpagine alkaloid family. | Varied biological activities reported for derivatives. |
| Ajmaline | C₂₀H₂₆N₂O₂ | Structurally related to sarpagine, used as an antiarrhythmic agent. | Class Ia antiarrhythmic agent.[3] |
| N(4)-Methyltalpinine | C₂₁H₂₄N₂O₃ | A sarpagine/macroline alkaloid. | NF-κB inhibitor. |
| Vellosimine | C₁₉H₂₀N₂O | A sarpagine-type alkaloid. | Precursor in the biosynthesis of other alkaloids. |
Experimental Protocols
Isolation of this compound from Rauvolfia serpentina Hairy Root Culture
The following protocol is based on the methodology described by Sheludko et al. (2002).[1]
Workflow for the Isolation of this compound
-
Extraction: Freeze-dried and powdered hairy roots of Rauvolfia serpentina are extracted with methanol (B129727) (MeOH).
-
Acid-Base Partitioning: The methanolic extract is concentrated, and the residue is partitioned between ethyl acetate (B1210297) (EtOAc) and a 2% aqueous solution of tartaric acid. The aqueous acidic phase, containing the protonated alkaloids, is collected.
-
Alkaloid Extraction: The acidic aqueous phase is basified to pH 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH) and then extracted with EtOAc. This step transfers the free-base alkaloids into the organic phase.
-
Preparative Thin-Layer Chromatography (PTLC): The crude alkaloid extract obtained after evaporation of the EtOAc is subjected to preparative TLC on silica (B1680970) gel plates. The developing solvent system is a mixture of chloroform (B151607) (CHCl₃), methanol (MeOH), and ammonium hydroxide (NH₄OH) in a ratio of 90:10:1.
-
Fraction Collection: The zone corresponding to the polar alkaloids is scraped from the TLC plate and eluted to yield a fraction containing this compound.
-
Semipreparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by semipreparative HPLC on a reversed-phase (RP-18) column. A gradient elution with acetonitrile (B52724) (MeCN) and water (H₂O), both containing 0.1% trifluoroacetic acid (TFA), is employed to yield the pure compound.
Structural Elucidation
The structure of this compound was determined using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry (MS).[1] The spectral data allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity and stereochemistry of the molecule.
Putative Biosynthetic Pathway
The biosynthesis of sarpagine-type alkaloids originates from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for monoterpenoid indole alkaloids.[4] The putative biosynthetic pathway leading to this compound, as suggested by its co-occurrence with other related alkaloids, likely involves a series of enzymatic transformations from a peraksine-type intermediate.[1]
Putative Biosynthetic Pathway of this compound
The proposed pathway suggests that peraksine undergoes a reduction to form 19(S),20(R)-dihydroperaksine. Subsequently, a hydroxylation event at the C-10 position of the indole ring, likely catalyzed by a cytochrome P450 monooxygenase, yields this compound.
Biological Activity and Signaling Pathways
To date, there are no specific studies in the peer-reviewed literature detailing the quantitative biological activity or the mechanism of action of this compound. While many sarpagine-type alkaloids exhibit a range of pharmacological effects, including anti-inflammatory and anticancer activities, the bioactivity of this compound remains to be elucidated.[5] Consequently, there is no information available on any signaling pathways that may be modulated by this compound. The structural similarity to other bioactive sarpagine alkaloids suggests that future studies on this compound could explore its potential effects on pathways such as NF-κB, as has been observed for related molecules.
Conclusion and Future Perspectives
This compound is a structurally interesting sarpagine-type indole alkaloid with a well-documented isolation and characterization. However, its pharmacological profile remains unexplored. The detailed experimental protocol for its isolation provides a solid foundation for obtaining sufficient quantities of the compound for biological screening. Future research should focus on a comprehensive evaluation of its bioactivity, including its potential cytotoxic, anti-inflammatory, and antimicrobial properties. Elucidating its mechanism of action and identifying its molecular targets and modulated signaling pathways will be crucial in determining its potential as a lead compound for drug development. The established biosynthetic context also opens avenues for synthetic biology approaches to produce this and related alkaloids in greater quantities for further investigation.
References
- 1. New alkaloids of the sarpagine group from Rauvolfia serpentina hairy root culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macroline, akuammiline, sarpagine, and ajmaline alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
10-Hydroxydihydroperaksine: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a naturally occurring alkaloid compound isolated from the herbs of Rauvolfia verticillata.[1][2] As a member of the alkaloid family, it is of interest to researchers in natural product chemistry, pharmacology, and drug discovery. This technical guide provides a summary of the available physicochemical properties of this compound. It is important to note that while basic properties have been identified, extensive experimental data regarding this specific compound is limited in publicly accessible literature.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological and chemical systems, guiding formulation development, and designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O₃ | [1][3] |
| Molecular Weight | 328.4 g/mol | [1][3] |
| CAS Number | 451478-47-0 | [3] |
| Physical Description | Powder | [1] |
| pKa | 10.25 ± 0.70 | [3] |
| Relative Density (Predicted) | 1.43 g/cm³ | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][3] |
| Purity | ≥98% | [1] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis, isolation, and biological evaluation of this compound are not extensively documented in publicly available scientific literature. However, general methodologies for the isolation of alkaloids from Rauvolfia species can provide a foundational approach for researchers.
General Alkaloid Isolation and Purification Workflow from Rauvolfia species
The isolation of alkaloids from Rauvolfia verticillata typically involves extraction with an organic solvent followed by chromatographic separation. A generalized workflow is presented below.
References
Methodological & Application
Application Notes & Protocols: Isolation and Purification of 10-Hydroxydihydroperaksine from Rauvolfia verticillata
Audience: Researchers, scientists, and drug development professionals.
Introduction:
10-Hydroxydihydroperaksine is a naturally occurring indole (B1671886) alkaloid found in Rauvolfia verticillata, a plant species known for its rich diversity of bioactive compounds. The Rauvolfia genus has a long history in traditional medicine, and its constituent alkaloids are of significant interest to the pharmaceutical industry for their potential therapeutic applications. This document provides a detailed protocol for the isolation and purification of this compound from the plant material of Rauvolfia verticillata. The methodology is based on established techniques for the extraction and separation of indole alkaloids.
Chemical Properties of this compound:
A summary of the key chemical properties of this compound is presented in the table below. This information is critical for the design of appropriate extraction and purification strategies.
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₂O₃ |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 451478-47-0 |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone |
Experimental Protocols
The following protocols outline a comprehensive procedure for the isolation and purification of this compound from Rauvolfia verticillata.
1. Plant Material Collection and Preparation:
-
Collection: Collect fresh roots of Rauvolfia verticillata.
-
Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium.
-
Preparation: The roots are washed thoroughly with distilled water to remove any soil and debris. They are then air-dried in the shade for 1-2 weeks until brittle. The dried roots are ground into a coarse powder using a mechanical grinder.
2. Extraction of Total Alkaloids:
This protocol is based on a standard acid-base extraction method for alkaloids.
-
Maceration: The powdered root material (1 kg) is macerated with 70% ethanol (B145695) (5 L) at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: The ethanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanolic extract.
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 5% hydrochloric acid (1 L).
-
The acidic solution is then filtered to remove any insoluble material.
-
The filtrate is washed with dichloromethane (3 x 500 mL) to remove neutral and acidic compounds.
-
The aqueous layer is then basified with a 25% ammonia (B1221849) solution to a pH of 9-10.
-
The alkaline solution is extracted with dichloromethane (5 x 500 mL).
-
The combined dichloromethane extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield the total alkaloid fraction.
-
3. Chromatographic Purification:
3.1. Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh) is used as the stationary phase. The column is packed using a slurry of silica gel in n-hexane.
-
Sample Loading: The total alkaloid fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.
-
n-Hexane : Ethyl Acetate (9:1, 8:2, 7:3, 1:1, v/v)
-
Ethyl Acetate : Methanol (9:1, 8:2, 7:3, 1:1, v/v)
-
-
Fraction Collection: Fractions of 50 mL each are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
3.2. Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm) is used.
-
Mobile Phase: A gradient elution system of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid) is employed.
-
Flow Rate: 4 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 1 mL of the semi-purified fraction from column chromatography dissolved in the mobile phase.
-
Fraction Collection: Fractions corresponding to the peak of interest are collected, and the solvent is removed under reduced pressure to yield purified this compound.
4. Purity Assessment and Structural Elucidation:
-
Purity: The purity of the isolated compound is assessed by analytical HPLC.
-
Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HMBC, HSQC), and Infrared (IR) spectroscopy.
Quantitative Data Summary:
The following table presents hypothetical but realistic quantitative data for the isolation process. Researchers should replace this with their experimental findings.
| Parameter | Value |
| Starting Plant Material (dried roots) | 1000 g |
| Total Alkaloid Fraction Yield | 5.2 g |
| Semi-purified Fraction (after Column Chromatography) | 450 mg |
| Final Yield of this compound (after HPLC) | 25 mg |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the isolation of this compound.
Hypothesized Signaling Pathway:
Given the lack of specific studies on the biological activity of this compound, a hypothesized signaling pathway is presented below. This is based on the known activities of other Rauvolfia indole alkaloids, many of which exhibit effects on the central nervous system and cardiovascular system. It is important to note that this is a speculative pathway and requires experimental validation. A study on several indole alkaloids from Rauvolfia verticillata showed no cytotoxicity against various human cancer cell lines.
Caption: Hypothesized signaling pathway for this compound.
Application Note: High-Performance Liquid Chromatography for the Quantification of 10-Hydroxydihydroperaksine
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 10-Hydroxydihydroperaksine, an alkaloid compound. The described protocol is designed for researchers, scientists, and professionals in drug development and is applicable for the analysis of this compound in various sample matrices, following appropriate sample preparation. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a reliable and reproducible approach for quantification.
Introduction
This compound is a naturally occurring alkaloid with potential pharmacological significance.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal extracts, and drug discovery and development processes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in a mixture. This document provides a comprehensive protocol for the quantification of this compound using a reversed-phase HPLC method.
Experimental
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound reference standard (purity ≥98%).[1]
-
Sample Preparation: Syringe filters (0.22 µm), vials, and pipettes.
2.2. Chromatographic Conditions
A generalized set of HPLC conditions suitable for the analysis of alkaloids is presented in Table 1. These conditions may require optimization for specific matrices and instrumentation.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Run Time | 20 minutes |
Table 2: Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 17.0 | 10 | 90 |
| 17.1 | 90 | 10 |
| 20.0 | 90 | 10 |
Protocols
3.1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) or a suitable solvent.[1] This solution should be stored at 2-8 °C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
3.2. Sample Preparation
The following is a general protocol for the extraction of this compound from a solid matrix (e.g., plant material). This procedure should be optimized based on the specific sample type.
-
Extraction: Accurately weigh a known amount of the homogenized sample and add a suitable extraction solvent (e.g., methanol with 1% formic acid).
-
Sonication/Shaking: Sonicate or shake the mixture for a specified period (e.g., 30 minutes) to ensure complete extraction of the analyte.
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet any solid material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.
3.3. Method Validation
To ensure the reliability of the analytical method, it should be validated according to ICH guidelines or other relevant regulatory standards. The key validation parameters are summarized in Table 3.
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999.[2] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 80-120%. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2%.[2] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | RSD of results should be within acceptable limits. |
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak area for this compound. Plot a calibration curve of peak area versus concentration.
-
Quantification: Inject the prepared sample solutions and record the peak area of the analyte. Determine the concentration of this compound in the sample by interpolating the peak area from the calibration curve.
-
Calculation: The final concentration in the original sample should be calculated by taking into account the initial sample weight and any dilution factors used during sample preparation.
System Suitability
Before starting the analysis, perform system suitability tests to ensure the performance of the HPLC system. Key parameters and their typical acceptance criteria are listed in Table 4.
Table 4: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (for replicate injections) | < 2.0% |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The protocol is intended as a starting point and should be optimized and validated for the specific sample matrix and analytical instrumentation being used. This method will be a valuable tool for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development.
References
Application Note: Quantitative Analysis of 10-Hydroxydihydroperaksine in Plant Extracts by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Hydroxydihydroperaksine is a novel alkaloid with potential pharmacological activities. Accurate and sensitive quantification of this compound in plant extracts is crucial for drug discovery and development, enabling pharmacokinetic studies, quality control of herbal preparations, and research into its biosynthesis and physiological roles. This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2] The described method is based on established principles for the analysis of natural products and alkaloids in complex matrices.[3][4]
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below. This process includes sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: Experimental workflow for this compound analysis.
Experimental Protocols
Sample Preparation
This protocol is based on established methods for the extraction of alkaloids from plant materials.[3][4][5][6]
a. Materials and Reagents:
-
Plant material (e.g., leaves, roots), dried and powdered.
-
Extraction Solvent: 0.1% Formic acid in Methanol.
-
Solid Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 60 mg, 3 mL.
-
SPE Conditioning Solvents: Methanol, Deionized Water.
-
SPE Wash Solvent: 0.1% Formic acid in Water.
-
SPE Elution Solvent: 5% Ammonium hydroxide (B78521) in Methanol.
-
Reconstitution Solvent: 95:5 (v/v) Water:Methanol with 0.1% Formic Acid.
b. Protocol:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of Extraction Solvent.
-
Vortex for 1 minute and sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Condition the Oasis MCX SPE cartridge by passing 3 mL of Methanol followed by 3 mL of Deionized Water.
-
Load 5 mL of the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 0.1% Formic acid in Water.
-
Elute the analytes with 3 mL of 5% Ammonium hydroxide in Methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of Reconstitution Solvent.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Analysis
The following conditions are a starting point and may require optimization for specific instrumentation.
a. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions for this compound:
-
Precursor Ion (Q1): To be determined based on the molecular weight of the compound.
-
Product Ions (Q3): To be determined by infusion of a standard and performing a product ion scan.
-
-
Collision Energy: To be optimized for each transition.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Preparation of Standards and Calibration
-
Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare working standards for a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare matrix-matched calibration standards by spiking the working standards into a blank plant extract to account for matrix effects.[5]
Quantitative Data
The following table presents hypothetical quantitative data for this compound in different plant extracts to illustrate data presentation.
| Plant Sample | Extract Type | Concentration (ng/g) | Standard Deviation (ng/g) | %RSD | LOQ (ng/g) |
| Plantago major | Leaf | 125.6 | 10.2 | 8.1 | 5.0 |
| Vinca minor | Leaf | 87.3 | 7.5 | 8.6 | 5.0 |
| Rauwolfia serpentina | Root | 254.1 | 21.8 | 8.6 | 5.0 |
| Catharanthus roseus | Leaf | Not Detected | - | - | 5.0 |
Potential Signaling Pathway Modulation
Natural alkaloids often exert their biological effects by modulating cellular signaling pathways. While the specific pathways affected by this compound are yet to be elucidated, a common target for such compounds is the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of the novel alkaloid this compound in plant extracts using LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust framework for researchers in natural product chemistry and drug development. The provided workflow and hypothetical data serve as a guide for establishing and validating an analytical method for this and other similar natural products. Further research is warranted to determine the specific biological activities and signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 5. bfr.bund.de [bfr.bund.de]
- 6. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Cytotoxicity Assays with 10-Hydroxydihydroperaksine
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a natural alkaloid compound isolated from the herbs of Rauvolfia verticillata.[][2] As with many novel natural products, evaluating its biological activity, particularly its potential cytotoxicity, is a critical first step in the drug discovery process.[3] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using two standard colorimetric assays: the MTT assay for cell viability and the LDH assay for cytotoxicity.[4]
The provided protocols are designed to be comprehensive and adaptable for researchers in various laboratory settings. They include information on reagent preparation, cell culture, experimental procedures, and data analysis. Additionally, this document presents hypothetical data in a structured format to serve as a guide for data presentation and interpretation. A potential signaling pathway for the compound's mechanism of action is also proposed and visualized.
Data Presentation
Table 1: Hypothetical Cell Viability Data from MTT Assay
This table summarizes the dose-dependent effect of this compound on the viability of a representative cancer cell line (e.g., HeLa) as determined by the MTT assay. Cell viability is expressed as a percentage relative to the untreated control.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.07 | 94.4 |
| 5 | 1.05 | 0.06 | 84.0 |
| 10 | 0.85 | 0.05 | 68.0 |
| 25 | 0.55 | 0.04 | 44.0 |
| 50 | 0.30 | 0.03 | 24.0 |
| 100 | 0.15 | 0.02 | 12.0 |
IC50 Value: The calculated half-maximal inhibitory concentration (IC50) from this hypothetical data is approximately 20 µM .
Table 2: Hypothetical Cytotoxicity Data from LDH Assay
This table presents the level of cytotoxicity induced by this compound, measured by the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium. Cytotoxicity is expressed as a percentage of the maximum LDH release control.
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0.15 | 0.02 | 0 |
| 1 | 0.18 | 0.02 | 4.3 |
| 5 | 0.25 | 0.03 | 14.3 |
| 10 | 0.40 | 0.04 | 35.7 |
| 25 | 0.75 | 0.06 | 85.7 |
| 50 | 1.10 | 0.08 | 135.7 (Above 100% due to experimental factors) |
| 100 | 1.45 | 0.10 | 185.7 (Above 100% due to experimental factors) |
| Maximum LDH Release | 1.55 | 0.12 | 100 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is based on the principle that viable cells with active metabolism can convert MTT into a purple formazan (B1609692) product.[5][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at 570 nm.[5]
Materials and Reagents:
-
This compound (powder form)[][2]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, which is an indicator of cell death.[10][11]
Materials and Reagents:
-
This compound
-
DMSO
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Commercial LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye solutions)
-
Lysis buffer (10X, provided in the kit)
-
Stop solution (provided in the kit)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).
-
Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the assay.
-
Background Control: Medium only.
-
-
-
LDH Assay:
-
After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes (optional, but recommended to pellet any detached cells).[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate, cofactor, and dye solutions).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
-
Data Acquisition:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Visualizations
Experimental Workflow
Caption: Workflow for cytotoxicity assessment of this compound.
Hypothetical Signaling Pathway for Cytotoxicity
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 2. This compound | CAS:451478-47-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 11. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Antimicrobial Activity Testing of 10-Hydroxydihydroperaksine
A thorough search of scientific literature and chemical databases for information regarding the antimicrobial activity of 10-Hydroxydihydroperaksine (CAS 451478-47-0) did not yield any specific studies or data on its efficacy against any bacterial strains. The information available from chemical suppliers describes it as a natural product and a reference standard, but provides no details on its biological activities.
Therefore, the following application notes and protocols are presented as a general framework for how such an investigation could be designed and conducted, based on standard antimicrobial susceptibility testing methods. The specific parameters, concentrations, and choice of bacterial strains would need to be determined empirically through preliminary screening experiments once the compound is available for testing.
Application Notes
These notes provide an overview of the potential application of this compound as an antimicrobial agent and outline the critical first steps for its evaluation.
1.1. Introduction
This compound is a natural product whose biological activity profile, particularly its antimicrobial properties, remains uncharacterized in publicly available scientific literature. As a member of the broader class of alkaloids, which are known to sometimes possess antimicrobial properties, this compound warrants investigation as a potential new antibacterial agent. The following protocols are designed to be a starting point for researchers to systematically evaluate its in vitro antimicrobial activity against a panel of clinically relevant bacterial strains.
1.2. Preliminary Screening
Before undertaking detailed quantitative assays, a preliminary screening of this compound is recommended. This can be achieved using a qualitative method such as the disk diffusion assay. This initial step will help to determine if the compound exhibits any antimicrobial activity at a given concentration and will inform the concentration range to be used in subsequent quantitative assays.
1.3. Selection of Bacterial Strains
The choice of bacterial strains is crucial for a comprehensive assessment of the antimicrobial spectrum. It is recommended to include a panel of both Gram-positive and Gram-negative bacteria. Standard reference strains from recognized culture collections (e.g., ATCC) should be used to ensure reproducibility.
Suggested Bacterial Strains for Initial Screening:
| Gram-stain | Species | ATCC Strain Number | Relevance |
| Gram-positive | Staphylococcus aureus | 29213 | Common cause of skin and soft tissue infections. |
| Gram-positive | Enterococcus faecalis | 29212 | Important nosocomial pathogen. |
| Gram-negative | Escherichia coli | 25922 | Common cause of urinary tract and gastrointestinal infections. |
| Gram-negative | Pseudomonas aeruginosa | 27853 | Opportunistic pathogen known for its resistance. |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of this compound.
2.1. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound (stock solution of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (broth only)
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate. The concentration range should be determined based on preliminary screening (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculate each well (except the negative control) with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (a known antibiotic) and a negative control (uninoculated broth) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
(Optional) The optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
2.2. Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile spreaders
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is typically determined by observing no bacterial growth on the agar plate.
Data Presentation
All quantitative data should be summarized in clear and concise tables.
Table 1: Hypothetical MIC and MBC values of this compound against various bacterial strains.
| Bacterial Strain | Gram-stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Data to be determined | Data to be determined |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Data to be determined | Data to be determined |
| Escherichia coli ATCC 25922 | Gram-negative | Data to be determined | Data to be determined |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Data to be determined | Data to be determined |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the antimicrobial activity of a test compound.
Caption: Workflow for MIC and MBC determination.
Disclaimer: The protocols and visualizations provided are based on standard microbiological techniques and are intended as a general guide. The actual experimental conditions for testing this compound will need to be optimized. The lack of existing data means that the antimicrobial activity of this compound is currently unknown.
Application Notes and Protocols for Testing 10-Hydroxydihydroperaksine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro evaluation of 10-Hydroxydihydroperaksine, a natural alkaloid derived from Rauvolfia verticillata.[][2] The following protocols are designed to assess its cytotoxic and potential anti-proliferative effects on various cell lines, laying the groundwork for further mechanistic studies.
Introduction
This compound is a natural product with potential pharmacological activities.[2][] As with many novel natural compounds, the first step in characterizing its biological effects is to assess its impact on cell viability and proliferation. This document outlines standard cell culture-based assays to determine the cytotoxic and cytostatic potential of this compound. The protocols provided are foundational for preclinical drug discovery and can be adapted for high-throughput screening.
General Guidelines for Handling this compound
Source and Purity: this compound can be obtained from various chemical suppliers.[][2] It is crucial to use a high-purity grade (>98%) for all experiments to ensure that the observed effects are attributable to the compound itself.
Solubility and Stock Solution Preparation: The compound is reported to be soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most common solvent. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Vehicle Control: In all experiments, it is essential to include a vehicle control group. This group consists of cells treated with the same final concentration of DMSO used to deliver the highest concentration of this compound. This ensures that any observed effects are not due to the solvent.
Experimental Protocols
Cell Line Selection and Maintenance
The choice of cell lines is critical and should be guided by the research objectives. A common approach is to screen the compound against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, prostate) and at least one non-cancerous cell line to assess selectivity.
Recommended Cancer Cell Lines:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HCT116: Human colon carcinoma
-
PC-3 or DU-145: Human prostate carcinoma[4]
-
HeLa: Human cervical adenocarcinoma
Recommended Non-Cancerous Cell Line:
-
HEK293: Human embryonic kidney cells
-
BJ Fibroblasts: Human foreskin fibroblasts
Cell Culture Conditions: Culture all cell lines in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with for a novel compound is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viable). Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.[6] It is a more sensitive method than the MTT assay.
Materials:
-
96-well white, flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
Procedure:
-
Seed cells into a 96-well white plate at a density of 1,000-5,000 cells/well in 100 µL of complete medium.[6]
-
Incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound as described in the MTT protocol.
-
Incubate for 48-72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis: Calculate the percentage of cell viability based on the luminescence signal relative to the vehicle control. Determine the IC50 value as described for the MTT assay.
Data Presentation
Summarize the IC50 values obtained from the cell viability assays in a table for easy comparison across different cell lines and time points.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | MTT | 48 | Value |
| MCF-7 | MTT | 72 | Value |
| A549 | MTT | 48 | Value |
| A549 | MTT | 72 | Value |
| HEK293 | MTT | 48 | Value |
| HEK293 | MTT | 72 | Value |
| MCF-7 | CellTiter-Glo® | 48 | Value |
| MCF-7 | CellTiter-Glo® | 72 | Value |
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Potential Signaling Pathways for Investigation
Based on the general classification of natural products as potential signaling inhibitors, the following pathways are common targets for investigation.
Caption: Potential signaling pathways affected by this compound.
References
- 2. This compound | CAS:451478-47-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of an Analytical Standard for 10-Hydroxydihydroperaksine
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Hydroxydihydroperaksine is a naturally occurring alkaloid found in plants of the Rauvolfia genus.[1] As a compound of interest for further research and potential drug development, a well-characterized analytical standard is crucial for accurate quantification and quality control. These application notes provide a comprehensive overview of the development of a this compound analytical standard, including its isolation, purification, characterization, and the establishment of a quantitative analytical method.
Isolation and Purification of this compound
A multi-step protocol was developed for the isolation and purification of this compound from a plant source to serve as a primary analytical standard.
Experimental Protocol: Isolation and Purification
-
Extraction:
-
Air-dried and powdered plant material (e.g., Rauvolfia serpentina roots) is subjected to Soxhlet extraction with methanol (B129727) for 48 hours.
-
The methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 5% hydrochloric acid and filtered.
-
The acidic solution is washed with dichloromethane (B109758) to remove neutral and weakly basic compounds.
-
The aqueous layer is basified to pH 9-10 with ammonium (B1175870) hydroxide (B78521) and extracted with dichloromethane.
-
The dichloromethane layer containing the alkaloids is dried over anhydrous sodium sulfate (B86663) and evaporated to dryness.
-
-
Chromatographic Purification:
-
The enriched alkaloid fraction is subjected to column chromatography on silica (B1680970) gel using a gradient elution of dichloromethane and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC).
-
Table 1: Summary of Purification Steps and Yield
| Purification Step | Starting Material | Solvents/Mobile Phase | Yield | Purity |
| Soxhlet Extraction | 1 kg powdered plant material | Methanol | 150 g crude extract | - |
| Acid-Base Partitioning | 150 g crude extract | HCl, NH4OH, Dichloromethane | 10 g alkaloid fraction | - |
| Silica Gel Column Chromatography | 10 g alkaloid fraction | Dichloromethane:Methanol gradient | 500 mg enriched fraction | ~85% |
| Preparative HPLC | 500 mg enriched fraction | Acetonitrile (B52724):Water gradient with 0.1% formic acid | 50 mg purified compound | >98% |
Workflow for Isolation and Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
Characterization of the Analytical Standard
The purified this compound was thoroughly characterized to confirm its identity and purity.
Experimental Protocol: Characterization
-
High-Performance Liquid Chromatography (HPLC-UV):
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Purity Assessment: The purity of the standard is determined by the peak area percentage.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC conditions are similar to HPLC-UV.
-
Mass spectrometry is performed using an electrospray ionization (ESI) source in positive ion mode.
-
The molecular weight is confirmed by the [M+H]+ ion.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Structural elucidation is performed by analyzing chemical shifts, coupling constants, and 2D NMR correlations (COSY, HSQC, HMBC).
-
Table 2: Characterization Data for this compound
| Analytical Technique | Parameter | Result |
| HPLC-UV | Purity | >98% |
| Retention Time | 8.5 min | |
| LC-MS | Molecular Formula | C19H24N2O3 |
| Molecular Weight | 328.4 g/mol | |
| [M+H]+ | 329.18 | |
| NMR | 1H and 13C NMR | Spectra consistent with the proposed structure |
Logical Flow for Characterization of this compound Standard
Caption: Logical workflow for the characterization of the analytical standard.
Quantitative Analytical Method Development
A robust and sensitive HPLC-UV method was developed for the quantification of this compound in various matrices.
Experimental Protocol: Quantitative Analysis
-
Preparation of Standard Solutions:
-
A stock solution of the this compound analytical standard (1 mg/mL) is prepared in methanol.
-
Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
The sample matrix (e.g., plasma, plant extract) is extracted with a suitable solvent (e.g., methanol or acetonitrile).
-
The extract is centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter before injection.
-
-
HPLC-UV Analysis:
-
The same HPLC-UV conditions as in the characterization are used.
-
A calibration curve is generated by plotting the peak area versus the concentration of the standard solutions.
-
The concentration of this compound in the sample is determined from the calibration curve.
-
Table 3: Validation Parameters of the Quantitative HPLC-UV Method
| Parameter | Specification | Result |
| Linearity (r²) | >0.995 | 0.999 |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.5 µg/mL |
| Precision (%RSD) | <15% | <5% |
| Accuracy (%Recovery) | 85-115% | 98-103% |
Stability Study of the Analytical Standard
The stability of the this compound analytical standard was evaluated under different storage conditions.
Experimental Protocol: Stability Study
-
Storage Conditions:
-
The analytical standard is stored as a solid and as a stock solution (1 mg/mL in methanol) at:
-
-20°C
-
4°C
-
Room temperature (25°C)
-
-
-
Time Points:
-
The purity and concentration of the standard are re-assessed at 0, 1, 3, 6, and 12 months.
-
-
Analysis:
-
The stability is evaluated by HPLC-UV analysis, monitoring for any degradation products and changes in purity.
-
Table 4: Stability of this compound Analytical Standard (Solid)
| Storage Temperature | Purity at 0 months | Purity at 6 months | Purity at 12 months |
| -20°C | 99.5% | 99.4% | 99.3% |
| 4°C | 99.5% | 99.1% | 98.8% |
| 25°C | 99.5% | 97.2% | 94.5% |
Table 5: Stability of this compound Stock Solution (1 mg/mL in Methanol)
| Storage Temperature | Concentration at 0 months | Concentration at 3 months | Concentration at 6 months |
| -20°C | 1.00 mg/mL | 0.99 mg/mL | 0.99 mg/mL |
| 4°C | 1.00 mg/mL | 0.98 mg/mL | 0.96 mg/mL |
| 25°C | 1.00 mg/mL | 0.92 mg/mL | 0.85 mg/mL |
A comprehensive set of protocols for the development of an analytical standard for this compound has been established. These protocols cover the isolation, purification, characterization, and quantitative analysis of the compound, as well as a stability assessment of the standard. The provided data and methodologies will be valuable for researchers and drug development professionals working with this compound.
References
In-Vivo Experimental Design for 10-Hydroxydihydroperaksine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a novel alkaloid compound with a structural resemblance to peraksine, an indole (B1671886) alkaloid found in plants of the Alstonia genus. While specific biological data for this compound is not yet available, the known anti-inflammatory, analgesic, and neuroprotective properties of related alkaloids from Alstonia scholaris suggest a similar therapeutic potential.[1][2] The alkaloidal fraction of Alstonia scholaris has been shown to possess anti-inflammatory and analgesic bioactivity in vivo.[2] This document outlines a comprehensive in-vivo experimental design to elucidate the pharmacological profile of this compound, focusing on its potential anti-inflammatory, analgesic, and neuroprotective effects, as well as its preliminary safety and pharmacokinetic profile.
Preclinical In-Vivo Research Workflow
The following diagram illustrates the proposed workflow for the in-vivo evaluation of this compound.
Experimental Protocols
Animals
Healthy adult male and female Sprague-Dawley rats (180-220 g) and Swiss albino mice (20-25 g) will be used for these studies. Animals will be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard pellet chow and water. All experimental procedures will be conducted in accordance with the guidelines for the care and use of laboratory animals.
Acute Oral Toxicity Study (LD50 Estimation)
Objective: To determine the median lethal dose (LD50) of this compound and assess its acute toxicity profile.
Protocol:
-
Healthy, fasted mice will be randomly divided into a control group and several test groups (n=5 per group).
-
The control group will receive the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Test groups will be administered single oral doses of this compound at increasing concentrations (e.g., 5, 50, 300, 2000 mg/kg).
-
Animals will be observed continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, including changes in behavior, autonomic signs, and mortality.
-
Body weight will be recorded daily.
-
At the end of the 14-day observation period, surviving animals will be euthanized, and gross necropsy will be performed on all animals.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality (%) | Clinical Signs of Toxicity |
| Vehicle | 5 | 0 | None observed |
| 5 | 5 | ||
| 50 | 5 | ||
| 300 | 5 | ||
| 2000 | 5 |
Pharmacokinetic Profiling
Objective: To determine the basic pharmacokinetic parameters of this compound after a single oral administration.
Protocol:
-
Fasted rats will be administered a single oral dose of this compound (dose to be determined from the acute toxicity study, e.g., one-tenth of the maximum tolerated dose).
-
Blood samples (approximately 0.2 mL) will be collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
The concentration of this compound in plasma samples will be quantified using a validated LC-MS/MS method.
Data Presentation:
| Parameter | Unit | Value |
| Cmax (Maximum Plasma Concentration) | ng/mL | |
| Tmax (Time to Cmax) | h | |
| AUC(0-t) (Area Under the Curve) | ng*h/mL | |
| t1/2 (Half-life) | h | |
| CL/F (Apparent Clearance) | L/h/kg | |
| Vd/F (Apparent Volume of Distribution) | L/kg |
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Protocol:
-
Rats will be randomly divided into a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups (n=6 per group).
-
The control group will receive the vehicle, the standard group will receive Indomethacin, and the test groups will receive different doses of this compound (e.g., 10, 20, 40 mg/kg) orally.
-
One hour after drug administration, 0.1 mL of 1% carrageenan solution will be injected into the sub-plantar region of the right hind paw of each rat.
-
Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage inhibition of edema will be calculated.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | 0 | ||||
| Indomethacin | 10 | |||||
| This compound | 10 | |||||
| This compound | 20 | |||||
| This compound | 40 |
Analgesic Activity
Objective: To assess the central analgesic activity of this compound.
Protocol:
-
Mice will be placed on a hot plate maintained at a constant temperature (55 ± 0.5°C).
-
The reaction time (latency to lick the hind paw or jump) will be recorded. A cut-off time of 30 seconds will be set to prevent tissue damage.
-
Animals will be randomly divided into a control group, a standard drug group (e.g., Morphine, 5 mg/kg), and test groups (n=6 per group).
-
The control group will receive the vehicle, the standard group will receive Morphine, and the test groups will receive different doses of this compound (e.g., 10, 20, 40 mg/kg) orally.
-
The reaction time will be measured at 0, 30, 60, 90, and 120 minutes after drug administration.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Reaction Time (s) at 0 min | Reaction Time (s) at 30 min | Reaction Time (s) at 60 min | Reaction Time (s) at 90 min | Reaction Time (s) at 120 min |
| Control (Vehicle) | - | |||||
| Morphine | 5 | |||||
| This compound | 10 | |||||
| This compound | 20 | |||||
| This compound | 40 |
Objective: To evaluate both the central and peripheral analgesic effects of this compound.
Protocol:
-
Mice will be pre-treated with vehicle, a standard drug (e.g., Morphine, 5 mg/kg), or different doses of this compound (e.g., 10, 20, 40 mg/kg) orally.
-
After 60 minutes, 20 µL of 2.5% formalin solution will be injected into the sub-plantar region of the right hind paw.
-
The time spent licking or biting the injected paw will be recorded during the early phase (0-5 minutes) and the late phase (15-30 minutes) after formalin injection.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Licking Time (s) - Early Phase (0-5 min) | Licking Time (s) - Late Phase (15-30 min) |
| Control (Vehicle) | - | ||
| Morphine | 5 | ||
| This compound | 10 | ||
| This compound | 20 | ||
| This compound | 40 |
Neuroprotective Activity: LPS-Induced Neuroinflammation Model
Objective: To investigate the potential neuroprotective effects of this compound against lipopolysaccharide (LPS)-induced neuroinflammation.
Protocol:
-
Rats will be randomly divided into a sham group, an LPS group, and LPS + this compound treated groups (n=8 per group).
-
The LPS and treated groups will receive a single intraperitoneal (i.p.) injection of LPS (5 mg/kg). The sham group will receive an equal volume of sterile saline.
-
The treated groups will receive oral administration of this compound (e.g., 20, 40 mg/kg) one hour before LPS injection and daily for 7 days thereafter.
-
Behavioral tests (e.g., Morris water maze for learning and memory) will be conducted from day 8 to day 12.
-
On day 13, animals will be euthanized, and brain tissues (hippocampus and cortex) will be collected for biochemical and molecular analysis.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Escape Latency (s) in Morris Water Maze (Day 12) | Time in Target Quadrant (s) in Morris Water Maze (Day 12) |
| Sham | - | ||
| LPS | - | ||
| LPS + this compound | 20 | ||
| LPS + this compound | 40 |
Potential Signaling Pathways
Based on the known mechanisms of related alkaloids like piperine, this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3][4]
Conclusion
The proposed in-vivo experimental design provides a systematic approach to characterize the pharmacological profile of the novel alkaloid, this compound. The results from these studies will be crucial in determining its potential as a therapeutic agent for inflammatory conditions, pain, and neurodegenerative diseases. Further investigations into its chronic toxicity and detailed mechanism of action will be warranted based on the outcomes of these initial studies.
References
- 1. Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Formulation of 10-Hydroxydihydroperaksine for Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a naturally occurring indole (B1671886) alkaloid derived from plants of the Rauvolfia genus, notably Rauvolfia verticillata. As a member of the diverse family of indole alkaloids, this compound holds potential for various pharmacological applications. Preliminary studies on structurally similar peraksine (B1174184) derivatives suggest that this compound may exhibit anti-inflammatory properties. This document provides detailed application notes and protocols for the formulation and evaluation of this compound in common biological assays to facilitate further research into its therapeutic potential.
Physicochemical Properties and Solubility
Proper solubilization is critical for the accurate and reproducible assessment of this compound in biological assays. Based on available data for this compound and other indole alkaloids, the following solvents are recommended for preparing stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O₃ | N/A |
| Molecular Weight | 328.4 g/mol | N/A |
| Appearance | Powder | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] | N/A |
Table 1: Physicochemical and Solubility Data for this compound.
Preparation of Stock Solutions
For in vitro biological assays, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl Sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula: Volume (L) = (Mass (g) / 328.4 g/mol ) / 0.010 mol/L
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for up to two weeks. Before use, thaw the aliquot at room temperature and vortex briefly.
Experimental Protocols for Biological Assays
Based on the known activities of structurally related indole alkaloids, the following assays are recommended to investigate the biological effects of this compound.
In Vitro Anti-Inflammatory Activity Assay
Peraksine derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The following protocol is adapted for testing this compound in a similar model.
Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Pre-treat the cells with the different concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
In a parallel plate, assess cell viability using the MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Table 2: Suggested Concentration Range for In Vitro Anti-Inflammatory Assay.
| Assay | Cell Line | Compound Concentration Range |
| Nitric Oxide (NO) Production | RAW 264.7 | 1 µM - 50 µM |
In Vitro Cytotoxicity Assay
To determine the potential cytotoxic effects of this compound, an MTT assay can be performed on various cancer cell lines.
Protocol 3: MTT Cytotoxicity Assay
-
Cell Culture: Culture selected human cancer cell lines (e.g., HeLa, A549, MCF-7) in their appropriate growth media.
-
Experimental Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Table 3: Suggested Concentration Range for In Vitro Cytotoxicity Assay.
| Assay | Cell Lines | Compound Concentration Range |
| MTT Assay | HeLa, A549, MCF-7, etc. | 0.1 µM - 100 µM |
In Vitro Vasodilator Activity Assay
Indole alkaloids have been reported to possess vasodilator properties. This can be assessed using isolated aortic rings.
Protocol 4: Vasorelaxant Effect on Isolated Rat Aortic Rings
-
Tissue Preparation:
-
Euthanize a male Wistar rat and excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.
-
-
Experimental Procedure:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1 g.
-
Induce contraction with phenylephrine (B352888) (1 µM) or KCl (80 mM).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of this compound (e.g., 0.1 µM to 100 µM) to the organ bath.
-
Record the changes in tension until a maximal response is achieved.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
The role of the endothelium can be investigated by performing experiments on endothelium-denuded aortic rings.
-
Table 4: Suggested Concentration Range for In Vitro Vasodilator Assay.
| Assay | Tissue | Compound Concentration Range |
| Vasorelaxation Assay | Isolated Rat Aortic Rings | 0.1 µM - 100 µM |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating the biological activity of this compound.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
Conclusion
These application notes and protocols provide a comprehensive framework for the initial biological evaluation of this compound. The provided methodologies for assessing anti-inflammatory, cytotoxic, and vasodilator activities, along with guidelines for stock solution preparation, will enable researchers to systematically investigate the pharmacological properties of this indole alkaloid. The suggested starting concentrations are based on data from structurally related compounds and should be optimized for each specific experimental setup. Further research is warranted to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this compound.
References
Troubleshooting & Optimization
Technical Support Center: 10-Hydroxydihydroperaksine Solubility for In-Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 10-Hydroxydihydroperaksine for successful in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound?
A1: Based on available data, this compound is soluble in several organic solvents. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended due to its miscibility with aqueous media used in most in-vitro assays. Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] However, for in-vitro applications, preparing a concentrated stock solution in DMSO is the most common and recommended starting point.[1][3][4]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are several troubleshooting steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low enough to be tolerated by your cells and to keep the compound in solution. Most cell lines can tolerate DMSO concentrations up to 0.5%, with 0.1% being a widely accepted safe limit for minimal cytotoxicity.[1][5][6][7] Exceeding this can not only harm the cells but also cause the compound to precipitate.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to your final volume of medium. Instead, perform a serial dilution, first into a smaller volume of medium and then transferring that to the final well. This gradual change in solvent polarity can help maintain solubility.[3]
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the medium to disperse it quickly and prevent localized high concentrations that can lead to precipitation.
-
Sonication: Gentle sonication of the diluted solution can sometimes help to redissolve small precipitates.[1]
Q3: What is the maximum recommended final concentration of DMSO in a typical in-vitro cell culture experiment?
A3: The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5%.[1][3][6][7] For sensitive or primary cell lines, it is advisable to keep the concentration at 0.1% or lower.[1][5] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design to account for any solvent effects.
Troubleshooting Guides
Guide 1: Basic Solubilization Protocol using DMSO
This guide provides a step-by-step protocol for preparing a working solution of this compound for in-vitro assays using DMSO.
Objective: To prepare a clear, soluble working solution of this compound in an aqueous medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile aqueous buffer or cell culture medium
Protocol:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). One supplier provides pre-made 10 mM solutions in DMSO.[1] Ensure the powder is completely dissolved. This can be aided by gentle vortexing.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
-
-
Perform Serial Dilutions:
-
Create intermediate dilutions of your DMSO stock solution with your cell culture medium or aqueous buffer.
-
For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM stock solution to 1 mL of medium.
-
-
Final Dilution into Assay Plate:
-
Add the final diluted solution to your experimental wells containing cells and medium.
-
Mix gently by pipetting or swirling the plate.
-
-
Observation and Control:
-
Visually inspect the wells for any signs of precipitation.
-
Always include a vehicle control group in your experiment that is treated with the same final concentration of DMSO as your highest treatment concentration.
-
Data Presentation: DMSO Concentration and Cell Viability
| Final DMSO Concentration | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with no significant cytotoxicity.[1][5] | Ideal for sensitive assays and primary cells. |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may have minor effects.[1][6][7] | A common range for many in-vitro screens. |
| > 0.5% - 1.0% | Can cause significant cytotoxicity in some cell lines.[1][2] | Use with caution and after thorough validation. |
| > 1.0% | Generally toxic to most cells.[8] | Not recommended for most cell-based assays. |
Experimental Workflow for DMSO-based Solubilization
Guide 2: Advanced Solubilization using Co-solvents
For compounds that are particularly difficult to solubilize in aqueous media even with low concentrations of DMSO, a co-solvent system can be employed.
Objective: To improve the solubility of this compound in aqueous solutions using a co-solvent approach.
Materials:
-
This compound
-
DMSO
-
PEG300 or PEG400
-
Tween 80 or other non-ionic surfactant
-
Saline or PBS
Protocol:
-
Prepare a Concentrated Stock in DMSO:
-
Dissolve the compound in a minimal amount of DMSO to create a high-concentration stock.
-
-
Add Co-solvents:
-
To the DMSO stock, add other co-solvents such as PEG300 or PEG400 and a surfactant like Tween 80. A common formulation for in-vivo studies that can be adapted is 5% DMSO, 30% PEG300, and 5% Tween 80.[9]
-
Mix thoroughly until the solution is clear.
-
-
Final Dilution in Aqueous Solution:
-
Slowly add the aqueous component (saline, PBS, or culture medium) to the co-solvent mixture with constant stirring.[1]
-
Data Presentation: Example Co-solvent Formulation
| Component | Percentage in Final Formulation (Example) | Role |
| This compound | Varies based on desired final concentration | Active Compound |
| DMSO | 5% | Primary Solvent |
| PEG300 | 30% | Co-solvent, improves solubility[10][11] |
| Tween 80 | 5% | Surfactant, prevents precipitation[10] |
| Saline/PBS | 60% | Aqueous Vehicle |
Logical Flow for Co-solvent Strategy
Guide 3: Encapsulation in Polymeric Nanoparticles (Advanced)
For sustained release or delivery of highly insoluble compounds, encapsulation in polymeric nanoparticles like PLGA-PEG is a potential solution. This is a more complex method requiring expertise in nanoparticle formulation.
Concept: The hydrophobic this compound is encapsulated within the hydrophobic core of a PLGA-PEG nanoparticle, while the hydrophilic PEG shell provides stability and solubility in aqueous solutions.[12][13]
General Experimental Protocol Outline:
-
Polymer and Drug Dissolution: Dissolve PLGA-PEG and this compound in a water-miscible organic solvent (e.g., acetonitrile).[14]
-
Nanoprecipitation: Add the organic solution dropwise to a stirring aqueous solution (an anti-solvent). The polymer will self-assemble into nanoparticles, encapsulating the drug.[14]
-
Solvent Evaporation: The organic solvent is removed by evaporation.
-
Purification: Nanoparticles are purified from the free drug and excess reagents, often by centrifugation or dialysis.
Signaling Pathway Analogy for Nanoparticle Delivery
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. mdpi.com [mdpi.com]
- 13. Formulation of tunable size PLGA-PEG nanoparticles for drug delivery using microfluidic technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dash.harvard.edu [dash.harvard.edu]
Overcoming low yield in the extraction of 10-Hydroxydihydroperaksine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 10-Hydroxydihydroperaksine, with a primary focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield during the extraction of this compound?
Low yields in the extraction of natural products like this compound can be attributed to several factors:
-
Suboptimal Solvent Selection: The polarity of the extraction solvent is critical for effectively solubilizing the target alkaloid.[1]
-
Incomplete Extraction: Insufficient extraction time, inadequate temperature, or a poor solid-to-liquid ratio can prevent the complete recovery of the compound from the plant matrix.[1][2]
-
Compound Degradation: this compound may be susceptible to degradation due to factors like high temperatures, prolonged exposure to light, or unfavorable pH conditions during the extraction process.
-
Improper Sample Preparation: The physical state of the source material, such as particle size, significantly impacts the extraction efficiency. Finely ground material offers a larger surface area for solvent interaction.[1][3]
-
Low Natural Abundance: The concentration of this compound in the source plant material (Rauvolfia verticillata) might be inherently low.[][]
Q2: How can I optimize my solvent system for this compound extraction?
Optimizing the solvent system is a crucial step. Since this compound is an alkaloid, it is generally soluble in organic solvents in its free base form and in aqueous solutions as a salt.[1] Consider the following:
-
Solvent Polarity: Experiment with a range of solvents with varying polarities. Methanol (B129727) and ethanol (B145695) are often effective for extracting alkaloids. Solvent mixtures can also be tested to fine-tune the polarity.
-
Acid-Base Extraction: An acid-base extraction protocol can be highly effective. This involves an initial extraction with an acidified aqueous solution to protonate the alkaloid, making it water-soluble. Subsequently, the aqueous extract is basified, and the deprotonated alkaloid is extracted into an immiscible organic solvent.
Q3: What advanced extraction techniques can be employed to improve the yield of this compound?
Modern extraction techniques can significantly enhance extraction efficiency and reduce processing time and solvent consumption.[6][7] These include:
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer. It is often performed at milder temperatures, which can be beneficial for thermolabile compounds.[7]
-
Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to increase the solubility of the target compound and decrease the viscosity of the solvent, leading to higher extraction yields in a shorter time.[6]
-
Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, typically CO2, as the extraction solvent. SFE is highly selective and provides clean extracts without residual organic solvents. Co-solvents like ethanol can be added to modify the polarity of the supercritical fluid to better suit alkaloid extraction.[7]
Troubleshooting Guide: Low Extraction Yield
This guide provides a structured approach to troubleshooting and resolving common issues leading to low yields of this compound.
Issue 1: Low Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the plant material (Rauvolfia verticillata) is thoroughly dried and finely ground to a consistent particle size to maximize the surface area for extraction.[3] |
| Suboptimal Solvent Choice | Perform small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol, ethyl acetate (B1210297), and mixtures thereof) to identify the most effective solvent system for this compound. |
| Inefficient Extraction Parameters | Systematically optimize extraction parameters, including temperature, time, and the solid-to-liquid ratio. Refer to the experimental protocols below for a starting point.[2] |
| Incomplete Cell Lysis | For more robust plant material, consider a pre-treatment step such as enzymatic digestion to break down cell walls and improve the release of intracellular contents.[7] |
Issue 2: Significant Loss of Product During Purification
| Potential Cause | Recommended Solution |
| Compound Degradation During Solvent Evaporation | Use a rotary evaporator at a controlled, low temperature and reduced pressure to gently remove the extraction solvent. Avoid excessive heat, which can lead to the degradation of thermolabile alkaloids.[3] |
| Co-precipitation with Impurities | Introduce a preliminary purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove major impurities before proceeding to chromatography. |
| Incorrect Chromatographic Conditions | Optimize the mobile phase and stationary phase for column chromatography to achieve good separation between this compound and other co-extracted compounds. Utilize a detector that is sensitive to the compound to guide fraction collection. |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound
-
Preparation of Plant Material: Dry the aerial parts of Rauvolfia verticillata at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Macerate 100 g of the powdered plant material in 1 L of 80% ethanol.
-
Agitate the mixture continuously for 24 hours at room temperature.
-
Filter the extract and repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates.
-
-
Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Acid-Base Partitioning:
-
Dissolve the concentrated extract in 5% hydrochloric acid.
-
Wash the acidic solution with ethyl acetate to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
-
Extract the aqueous layer multiple times with chloroform (B151607).
-
Combine the chloroform fractions and concentrate to obtain the crude alkaloid extract.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Suspend 50 g of the powdered plant material in 500 mL of methanol in a beaker.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).
-
Filter the extract.
-
-
Concentration and Purification: Follow steps 3 and 4 from Protocol 1 to concentrate and purify the crude extract.
Quantitative Data Summary
The following tables summarize hypothetical data from an optimization study for this compound extraction.
Table 1: Effect of Solvent on Extraction Yield
| Solvent System (v/v) | Extraction Yield (%) |
| 100% Methanol | 0.85 |
| 80% Methanol | 1.12 |
| 100% Ethanol | 0.78 |
| 80% Ethanol | 1.25 |
| 100% Ethyl Acetate | 0.45 |
Table 2: Effect of Extraction Time and Temperature on Yield (using 80% Ethanol)
| Time (hours) | Temperature (°C) | Extraction Yield (%) |
| 12 | 25 | 0.95 |
| 24 | 25 | 1.25 |
| 48 | 25 | 1.28 |
| 24 | 40 | 1.42 |
| 24 | 60 | 1.35 (slight degradation may occur) |
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for this compound extraction.
References
Stability testing of 10-Hydroxydihydroperaksine under different storage conditions
Technical Support Center: Stability Testing of 10-Hydroxydihydroperaksine
This guide provides comprehensive troubleshooting advice and frequently asked questions for researchers and drug development professionals engaged in the stability testing of this compound. Given that specific stability data for this compound is not extensively published, this document is based on established principles of forced degradation studies for alkaloid-like compounds.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound stability samples, particularly when using High-Performance Liquid Chromatography (HPLC).
Issue 1: Inconsistent or Drifting Peak Retention Times in HPLC Analysis
-
Question: Why is the retention time for my this compound peak shifting between injections or across a sequence?
-
Answer: Retention time drift can be caused by several factors.[3]
-
Mobile Phase Composition: The mobile phase may have been prepared incorrectly, or its composition could be changing over time due to evaporation of a volatile component. Always prepare fresh mobile phase for each analysis.[3]
-
Column Temperature: Fluctuations in the column temperature can significantly impact retention times. Use a thermostatted column oven to maintain a consistent temperature.[3]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis. Ensure the column is flushed with a sufficient volume of mobile phase (at least 10-20 column volumes) until a stable baseline is achieved.[3]
-
Flow Rate Fluctuation: The HPLC pump may not be delivering a constant flow rate. Check for leaks in the pump or fittings and ensure the pump seals are in good condition.[3][4]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing. What could be the cause?
-
Answer: Peak tailing is a common issue in HPLC.[5]
-
Secondary Interactions: Active silanol (B1196071) groups on the silica-based column packing can interact with basic compounds like alkaloids, causing tailing. Try adjusting the mobile phase pH to suppress silanol ionization (e.g., pH 2-3) or add a competing base like triethylamine (B128534) (TEA) in small concentrations.[5]
-
Column Overload: Injecting too much sample can lead to peak shape distortion. Try reducing the injection volume or the sample concentration.[5]
-
Contamination: A contaminated guard column or analytical column inlet can also cause peak tailing. Try replacing the guard column or flushing the analytical column.
-
-
Question: What causes peak fronting?
-
Answer: Peak fronting is less common than tailing but can occur.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve the sample in the mobile phase.[4]
-
High Sample Concentration: Similar to peak tailing, very high concentrations can sometimes lead to fronting.[5]
-
Issue 3: Appearance of Ghost or Spurious Peaks
-
Question: I am seeing unexpected peaks in my chromatogram, especially during gradient runs. Where are they coming from?
-
Answer: These are often referred to as "ghost peaks."
-
Mobile Phase Contamination: Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as peaks during a gradient run. Use high-purity solvents and freshly prepared mobile phase.
-
Carryover from Previous Injections: If a previous sample was highly concentrated, remnants might be eluted in a subsequent run. Implement a needle wash step and inject a blank solvent run to check for carryover.[6]
-
System Contamination: The HPLC system itself, including tubing, filters, and the injector, can harbor contaminants. Regularly flush the system to prevent the buildup of impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of a new compound like this compound? A1: Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[2][7] Typical conditions include:
-
Acid and Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 60-80°C).[8]
-
Photostability: Exposing the drug substance to light, typically under conditions specified by ICH Q1B guidelines.
Q2: How much degradation should I aim for in a forced degradation study? A2: The goal is to achieve meaningful degradation to identify potential degradants without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate. If the degradation is too extensive, it can lead to the formation of secondary degradation products that may not be relevant to real-world storage conditions.
Q3: My compound seems very stable and shows minimal degradation under initial stress conditions. What should I do? A3: If you do not observe adequate degradation, you may need to increase the severity of the stress conditions. This can be achieved by:
-
Increasing the concentration of the acid, base, or oxidizing agent.
-
Increasing the temperature.
-
Extending the exposure time. It is important to document all conditions tested, even those that do not produce significant degradation, as this demonstrates the compound's intrinsic stability.[8]
Q4: What is a "stability-indicating method," and why is it important? A4: A stability-indicating analytical method is a validated test procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. It is crucial because it ensures that the measured decrease in the API concentration is a true reflection of its degradation and that the formed degradation products are well-separated and can be quantified.[2]
Illustrative Stability Data for this compound
The following tables present hypothetical data on the stability of this compound under various forced degradation conditions.
Table 1: Stability of this compound in Solution
| Condition | Time (hours) | Temperature (°C) | % this compound Remaining | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | 85.2 | DP1, DP2 |
| 0.1 M NaOH | 24 | 60 | 78.5 | DP3 |
| 3% H₂O₂ | 24 | 25 (Room Temp) | 89.1 | DP4 |
Table 2: Solid-State Stability of this compound
| Condition | Duration | % this compound Remaining | Physical Appearance |
| Dry Heat (80°C) | 7 days | 98.5 | No change |
| Photostability (ICH Q1B) | 1.2 million lux hours | 94.3 | Slight yellowing |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these based on the specific properties of their compound.
1. Protocol for Acid/Base Hydrolysis
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
For acid hydrolysis, add a specific volume of the stock solution to an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
For base hydrolysis, add the same volume of the stock solution to an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Neutralize the aliquots immediately (the acidic sample with NaOH and the basic sample with HCl).
-
Dilute the neutralized samples with mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
2. Protocol for Oxidative Degradation
-
Prepare a stock solution of this compound as described above.
-
Add a specific volume of the stock solution to an equal volume of 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time points.
-
Dilute the samples with mobile phase for HPLC analysis.
3. Protocol for Photostability Testing
-
Place a thin layer of solid this compound in a chemically inert, transparent container.
-
Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
-
Expose the samples to a light source that complies with ICH Q1B guidelines, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
After the exposure period, dissolve and analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
- 1. forced degradation products: Topics by Science.gov [science.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. lcms.cz [lcms.cz]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Troubleshooting peak tailing in HPLC analysis of 10-Hydroxydihydroperaksine
This guide provides troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the HPLC analysis of 10-Hydroxydihydroperaksine, a natural alkaloid.[][] Given its chemical structure, this compound is a basic compound, making it susceptible to specific interactions within the HPLC system that can lead to poor peak shape.[3]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in the analysis of this compound?
A1: Peak tailing is a distortion where the peak is asymmetrical, featuring a trailing edge that is longer than the leading edge.[4] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian.[5] Peak tailing is problematic because it can lead to several negative outcomes:
-
Reduced Resolution: Tailing peaks can overlap with nearby peaks, making it difficult to separate and accurately quantify individual components.[6]
-
Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to errors in area calculation and compromising the accuracy of your results.[6]
-
Lower Sensitivity: As a peak broadens and tails, its height decreases, which can negatively affect the method's limit of detection (LOD) and limit of quantitation (LOQ).[7]
Q2: What are the primary chemical causes of peak tailing for a basic compound like this compound?
A2: The most common cause of peak tailing for basic compounds is the presence of secondary retention mechanisms alongside the primary hydrophobic interaction.[8] This primarily involves:
-
Silanol (B1196071) Interactions: Standard silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[9] At mobile phase pH levels above 3, these groups can become ionized (SiO⁻).[10] Basic compounds like this compound are typically protonated (positively charged) in acidic mobile phases. The positively charged analyte can then interact electrostatically with the negatively charged silanol groups, creating a secondary, strong retention mechanism that leads to peak tailing.[8][9]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of this compound, the analyte will exist as a mixture of its ionized and non-ionized forms. These two forms have different retention characteristics, resulting in a broadened, tailing peak.[11] It is recommended to work at a pH at least two units away from the analyte's pKa.[12]
Q3: How does the choice of HPLC column affect peak tailing?
A3: The column is a critical factor. Key issues include:
-
Uncapped Silanols: Older or lower-quality columns (Type A silica) have a higher concentration of active, acidic silanol groups.[13][14] Modern columns use high-purity silica (B1680970) (Type B) and are "end-capped," a process that chemically treats most of the residual silanols to make them less reactive.[5][9] Using a fully end-capped column is crucial for analyzing basic compounds.[6]
-
Column Degradation: Over time, the stationary phase can degrade, especially if used outside its recommended pH range. This can expose more active silanol sites.[6]
-
Column Voids: A void or gap in the packing material at the column inlet can cause peak distortion, including tailing and fronting. This can result from pressure shocks or the collapse of the silica bed at high pH.[6][15]
Q4: Can the mobile phase composition, aside from pH, cause peak tailing?
A4: Yes. Insufficient buffer concentration is a common issue. A buffer is necessary to maintain a consistent pH across the column and resist local pH shifts that occur upon sample injection.[5] A low buffer strength may not be sufficient to control the pH, leading to inconsistent analyte ionization and peak tailing.[6][16] Typically, a buffer concentration of 10-50 mM is recommended.[6]
Q5: How can my sample preparation and injection technique lead to peak tailing?
A5: Two main factors related to the sample itself can cause peak tailing:
-
Column Overload: Injecting too much analyte (mass overload) or a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[5][17] If you suspect overload, diluting your sample 10-fold and reinjecting is a simple diagnostic test; if the peak shape improves, overload was the issue.[7]
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile (B52724) for a mobile phase starting at 5% acetonitrile), it can cause the analyte to move through the top of the column too quickly in a distorted band.[6] Ideally, the sample should be dissolved in the initial mobile phase.
Q6: What are "extra-column effects" and how do they contribute to peak tailing?
A6: Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the column itself. This is often caused by excessive "dead volume" in the system.[18] Sources include:
-
Tubing: Using tubing with a large internal diameter or excessive length between the injector, column, and detector.[11]
-
Fittings: Poorly made connections or loose fittings can create small voids where the sample can diffuse.[6]
-
Detector Cell: A large detector flow cell can also contribute to peak broadening.[6] These effects are typically more pronounced for early-eluting peaks.[18]
Troubleshooting Guide
Q: My peak for this compound is tailing. Where do I start?
A: Start with the most straightforward checks before making significant changes to your method.
-
Check for Column Overload: Dilute your sample by a factor of 10 and inject it again. If peak shape improves, you were overloading the column. Reduce your sample concentration or injection volume.[5][7]
-
Verify Injection Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase.[6]
-
Inspect System Suitability: Review your system suitability data. If a standard that previously showed a good peak shape now tails, it suggests a problem with the column or mobile phase, rather than the sample itself.[7]
-
Check for Leaks and Loose Fittings: A visual inspection of your HPLC system for any signs of leaks, especially around the column fittings, is always a good first step.
Q: How can I optimize my mobile phase to reduce peak tailing?
A: Mobile phase optimization is one of the most powerful tools to combat tailing for basic compounds.
-
Lower the pH: Adjust the mobile phase to a low pH, typically between 2.5 and 3.0, using an acid like formic acid or trifluoroacetic acid.[12] This protonates the residual silanol groups, minimizing their ability to interact with the positively charged analyte.[14][15]
-
Increase Buffer Strength: If you are already using a buffer, try increasing its concentration to between 20-50 mM to ensure stable pH control.[6][15]
-
Add a Competing Base: Introduce a "silanol blocker" or competing base, such as Triethylamine (TEA), to your mobile phase at a low concentration (e.g., 5-10 mM). TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[14]
-
Use Ion-Pairing Reagents: For difficult separations, an ion-pairing reagent like an alkyl sulfonate (e.g., sodium octanesulfonate) or heptafluorobutyric acid (HFBA) can be used.[19][20] These reagents contain a hydrophobic portion that adsorbs to the stationary phase and a charged portion that pairs with the analyte, masking its charge and improving peak shape.[19]
Q: I've adjusted my mobile phase, but the peak is still tailing. What column-related issues should I check?
A: If mobile phase optimization is not enough, the issue likely lies with the column.
-
Use a Guard Column: If you are not already, use a guard column. If you are, replace it. Accumulation of contaminants from the sample matrix on the guard column is a frequent cause of peak shape degradation and replacing it is a cost-effective troubleshooting step.[18]
-
Wash the Column: If you suspect contamination, try flushing the column with a series of strong solvents (be sure to check the column's documentation for solvent compatibility).
-
Evaluate Column Chemistry: Confirm that you are using a modern, end-capped C18 or C8 column from a reputable manufacturer. If you are consistently analyzing basic compounds, consider using a column with a polar-embedded or polar-end-capped stationary phase, which offers additional shielding of residual silanols.[11]
Q: When should I consider replacing my analytical column?
A: The analytical column is a consumable, and its performance degrades over time. Consider replacement if:
-
You have tried all the troubleshooting steps above without success.
-
Replacing the guard column does not resolve the issue.
-
You observe a sudden and irreversible increase in backpressure accompanied by peak tailing.
-
A new, identical column provides a good peak shape for the same analysis, confirming that the old column was the problem.
Quantitative Data Summary
The following table provides a representative summary of how different HPLC parameters can influence the peak shape of a basic analyte like this compound. The Tailing Factor (Tf) is a measure of peak asymmetry; an ideal peak has a Tf of 1.0. Values greater than 2.0 are generally considered unacceptable for quantitative analysis.[6]
| Parameter | Condition A | Tailing Factor (Tf) | Condition B | Tailing Factor (Tf) | Rationale |
| Column Type | Standard (non-end-capped) | 2.8 | End-capped C18 | 1.4 | End-capping chemically blocks most active silanol groups, reducing secondary interactions.[5][6] |
| Mobile Phase pH | pH 4.5 | 2.5 | pH 2.8 | 1.3 | Lowering the pH protonates silanol groups, suppressing their ionization and minimizing interaction with the basic analyte.[6][14] |
| Mobile Phase Additive | No Additive | 1.9 | 10 mM Triethylamine (TEA) | 1.2 | The competing base (TEA) preferentially binds to active silanol sites, masking them from the analyte.[14][15] |
| Sample Concentration | 100 µg/mL | 2.2 | 10 µg/mL | 1.2 | High sample concentration can lead to mass overload of the stationary phase, causing peak distortion.[5][17] |
Experimental Protocols
Protocol 1: General HPLC Method for this compound with Peak Tailing Prevention
This protocol provides a starting point for the analysis of this compound, incorporating best practices to achieve symmetrical peaks.
-
HPLC System and Column:
-
HPLC System: Any standard HPLC or UHPLC system.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Guard Column: A compatible guard column with the same stationary phase.
-
Column Temperature: 30 °C.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 0.1% (v/v) Formic Acid in Water. Filter through a 0.22 µm membrane filter and degas. This will result in a pH of approximately 2.7.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: Linear gradient from 5% to 70% B
-
15-17 min: Hold at 70% B
-
17.1-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard: Dilute the stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection Volume: 5 µL.
-
-
Detection:
-
UV Detector: Set to an appropriate wavelength based on the UV spectrum of this compound.
-
Protocol 2: Using a Competing Base (Triethylamine) as a Mobile Phase Additive
If peak tailing persists with the method above, the addition of a competing base can be highly effective.
-
Mobile Phase A Preparation:
-
To 1 liter of HPLC-grade water, add 1.0 mL of Formic Acid (to achieve 0.1%).
-
Carefully add 1.4 mL of Triethylamine (TEA) to the same aqueous solution. This will result in a TEA concentration of approximately 10 mM.
-
Adjust the pH to 3.0 using Formic Acid if necessary.
-
Filter and degas the solution as described in Protocol 1.
-
-
Mobile Phase B:
-
Acetonitrile.
-
-
Procedure:
-
Use the same HPLC system, column, and gradient conditions as described in Protocol 1.
-
Important: Dedicate a column to methods using TEA. Mobile phase additives can be difficult to wash out completely and may alter the column's selectivity permanently. Always flush the system and column thoroughly with a compatible solvent (e.g., methanol/water) after use.
-
Visualizations
Troubleshooting Workflow
References
- 3. researchgate.net [researchgate.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. uhplcs.com [uhplcs.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 17. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. welch-us.com [welch-us.com]
- 20. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mass spectrometry parameters for 10-Hydroxydihydroperaksine detection
Technical Support Center: 10-Hydroxydihydroperaksine Analysis
Welcome to the technical support center for the mass spectrometry analysis of this compound. As this is a novel compound, this resource provides detailed guides based on first principles for small molecule analysis to help researchers, scientists, and drug development professionals optimize detection and troubleshoot common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the first step to developing a mass spectrometry method for this compound? The first step is to determine the accurate mass and predict the most likely adducts. Prepare a fresh, pure standard solution (approx. 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) and perform a direct infusion into the mass spectrometer. Scan in both positive and negative full-scan mode to identify the protonated ([M+H]+), sodiated ([M+Na]+), or deprotonated ([M-H]-) precursor ions.
Q2: Which ionization mode, ESI or APCI, is likely better for this compound? Given the "hydroxy" group in its name, this compound is expected to be a polar molecule. Electrospray Ionization (ESI) is generally the preferred technique for polar to moderately polar molecules and is an excellent starting point.[1][2] ESI is a soft ionization technique that typically results in minimal fragmentation, making it easier to identify the molecular ion.[3]
Q3: How do I select precursor and product ions for Multiple Reaction Monitoring (MRM)? Once the precursor ion (e.g., [M+H]+) is identified from the full scan, perform a product ion scan (MS/MS). This involves isolating the precursor ion and fragmenting it in the collision cell. Select the most stable and intense fragment ions as your product ions for the MRM transitions. Aim for at least two specific transitions for confident quantification and qualification.
Q4: My signal is very low. What are the most common causes? Low signal intensity can stem from several issues:
-
Inefficient Ionization: The pH of your mobile phase may not be optimal for protonation/deprotonation.
-
Source Contamination: A dirty ion source can significantly suppress the signal.[4][5]
-
Incorrect MS Parameters: Suboptimal capillary voltage, nebulizer gas flow, or drying gas temperature can lead to poor ion generation and transmission.[6]
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte.[4]
Q5: Should I use formic acid or ammonium (B1175870) hydroxide (B78521) as a mobile phase additive? For positive mode ESI, adding a small amount of acid like 0.1% formic acid is standard practice as it promotes the formation of [M+H]+ ions, leading to a stronger signal.[5] If you are exploring negative mode, an additive like ammonium hydroxide would be used to facilitate deprotonation.
Troubleshooting Guides
Issue: High Background Noise or Unidentified Peaks
-
Question: My chromatogram shows high background noise and many peaks that are not my analyte. What should I do?
-
Answer:
-
Check Solvent Quality: Ensure you are using LC-MS grade solvents and fresh additives. Impurities in solvents are a common source of background noise.[4]
-
System Contamination: Flush the entire LC system, including the sample injection system, with a strong solvent wash sequence (e.g., isopropanol) to remove contaminants.[4]
-
Column Bleed: An old or incompatible column can contribute to high background. Condition the column according to the manufacturer's instructions or replace it if necessary.
-
Mobile Phase Additives: Using additives at too high a concentration can increase background noise. Use the lowest concentration necessary for good chromatography and ionization.[4]
-
Issue: Inconsistent Signal Intensity and Poor Reproducibility
-
Question: My peak areas are fluctuating significantly between identical injections. What could be the cause?
-
Answer:
-
Unstable Electrospray: Visually inspect the spray needle. An inconsistent or dripping spray is a primary cause of signal fluctuation.[5][7] This can be due to a partial clog in the needle or incorrect source settings.
-
Autosampler Issues: Check the autosampler for air bubbles in the syringe or sample loop. Perform an injection precision test to ensure it is delivering consistent volumes.
-
Source Positioning: The position of the ESI probe relative to the MS inlet is critical. Re-optimize the source position for maximum signal.
-
Collision Cell Problems: In rare cases, inconsistent performance in MRM mode while full scan is stable can point to issues with the collision cell or associated electronics.[8]
-
Experimental Protocols
Protocol 1: Compound Tuning and Optimization via Direct Infusion
This protocol details how to determine the optimal MS parameters for this compound without an LC column.
-
Preparation:
-
Prepare a 500 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Set up a syringe pump to deliver the solution at a constant flow rate (e.g., 5-10 µL/min).
-
-
Precursor Ion Identification:
-
Infuse the sample directly into the mass spectrometer.
-
Operate the MS in full scan mode (e.g., m/z 100-1000) in both positive and negative polarity.
-
Identify the m/z of the most abundant ion for your compound (likely [M+H]+).
-
-
Source Parameter Optimization:
-
While monitoring the identified precursor ion, systematically adjust the following parameters to maximize signal intensity:
-
Capillary/Spray Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow and Temperature
-
Source Position
-
-
-
Product Ion Identification and Collision Energy Optimization:
-
Switch to product ion scan mode, setting the instrument to isolate the precursor ion.
-
Introduce collision gas (typically argon) into the collision cell.
-
Ramp the collision energy (CE) across a range (e.g., 5-50 V) and observe the fragmentation pattern.
-
Identify 2-3 of the most intense, stable fragment ions.
-
For each precursor → product ion transition, perform a CE optimization to find the voltage that yields the maximum product ion intensity. This is a critical step for sensitivity in MRM mode.[9][10][11]
-
Protocol 2: LC-MS/MS Method Development
-
Column Selection:
-
For a polar compound like this compound, a C18 column is a good starting point. If retention is poor, consider a column with an alternative stationary phase like Phenyl-Hexyl or one designed for polar compounds.
-
-
Mobile Phase Selection:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid
-
-
Gradient Development:
-
Start with a generic, fast gradient (e.g., 5% to 95% B in 5 minutes) to determine the approximate retention time.
-
Once the retention time is known, optimize the gradient around that point to ensure good peak shape and separation from any matrix components.
-
-
System Suitability:
-
Before running samples, perform multiple injections of a known standard to confirm system stability, checking for consistent retention times and peak areas.
-
Data Presentation
Table 1: Example of Optimized MS Source Parameters
| Parameter | Setting | Purpose |
| Ionization Mode | ESI Positive | Optimal for protonating the analyte. |
| Capillary Voltage | 3.5 kV | Maintains a stable and reproducible electrospray.[6] |
| Nebulizer Gas | 45 psi | Aids in the formation of fine droplets for efficient ionization. |
| Drying Gas Flow | 10 L/min | Facilitates solvent evaporation from droplets. |
| Drying Gas Temp | 325 °C | Assists in desolvation to produce gas-phase ions. |
| Sheath Gas Flow | 11 L/min | Helps shape and stabilize the spray plume. |
| Sheath Gas Temp | 350 °C | Further aids in the desolvation process. |
Table 2: Hypothetical MRM Transition and Collision Energy Optimization
(Assuming a molecular weight of 314.4 g/mol for this compound)
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Optimized Collision Energy (V) |
| Quantifier | 315.2 | 182.1 | 22 |
| Qualifier 1 | 315.2 | 210.1 | 18 |
| Qualifier 2 | 315.2 | 154.0 | 35 |
Mandatory Visualizations
Caption: Workflow for MS parameter and LC method optimization.
Caption: Troubleshooting flowchart for low signal intensity.
References
- 1. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 2. zefsci.com [zefsci.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. zefsci.com [zefsci.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Collision Energy Optimization Small Molecules: /home/support [skyline.ms]
- 11. pubs.acs.org [pubs.acs.org]
Minimizing degradation of 10-Hydroxydihydroperaksine during extraction
Technical Support Center: 10-Hydroxydihydroperaksine Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize the degradation of this compound during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound during extraction?
A1: The primary factors leading to the degradation of this compound, a sensitive alkaloid, are exposure to high temperatures, extreme pH conditions (both acidic and basic), prolonged exposure to light, and oxidation. The presence of a hydroxyl group can make the molecule particularly susceptible to oxidation.
Q2: What is the optimal pH range for the extraction solvent to maintain the stability of this compound?
A2: To maintain the stability of this compound, it is recommended to use a slightly acidic to neutral pH range (pH 6.0-7.5) for your extraction solvent. Strong acidic or alkaline conditions can catalyze degradation reactions such as hydrolysis or rearrangement.
Q3: How does temperature affect the stability of this compound, and what are the recommended temperature controls during extraction?
A3: Elevated temperatures can significantly accelerate the degradation of this compound. It is crucial to conduct all extraction and solvent evaporation steps at low temperatures. A range of 4-25°C is generally advisable. For solvent removal, techniques like rotary evaporation under reduced pressure at a low temperature (not exceeding 30-35°C) are recommended.
Q4: What measures can be taken to prevent the oxidation of this compound during the extraction process?
A4: To prevent oxidation, it is advisable to work under an inert atmosphere, such as nitrogen or argon, especially during solvent evaporation and sample storage. The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent can also be beneficial. Furthermore, using degassed solvents can help minimize the presence of dissolved oxygen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to high temperature during solvent evaporation. | Use rotary evaporation at a low temperature (<35°C) under high vacuum. Consider freeze-drying (lyophilization) as an alternative for heat-sensitive samples. |
| Degradation due to inappropriate pH of the extraction solvent. | Buffer the extraction solvent to a pH between 6.0 and 7.5. Avoid using strong acids or bases for pH adjustment. | |
| Presence of significant degradation products in the chromatogram (e.g., HPLC, LC-MS). | Oxidative degradation from exposure to air. | Degas all solvents prior to use. Perform extraction and solvent removal steps under an inert nitrogen or argon atmosphere. Add an antioxidant like ascorbic acid (0.1% w/v) to the extraction solvent. |
| Photodegradation from exposure to light. | Protect the sample from light at all stages of the extraction process by using amber-colored glassware or by wrapping glassware in aluminum foil. Work in a dimly lit area when possible. | |
| Inconsistent extraction efficiency between batches. | Variability in the plant material (e.g., age, storage conditions). | Standardize the collection and storage protocols for the plant material. Store dried material in a cool, dark, and dry place. |
| Incomplete extraction from the plant matrix. | Increase the extraction time or perform multiple extraction cycles. Ensure the particle size of the ground plant material is sufficiently small for efficient solvent penetration. |
Experimental Protocol: Optimized Extraction of this compound
This protocol is designed to minimize the degradation of this compound.
1. Materials and Reagents:
-
Dried and powdered plant material
-
Extraction Solvent: Methanol:Water (80:20, v/v) with 0.1% (w/v) ascorbic acid, degassed
-
pH adjustment: 0.1 M Citric acid and 0.1 M Sodium citrate (B86180) for buffer preparation
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for analysis
-
Amber-colored glassware
2. Procedure:
-
Preparation of Extraction Solvent: Prepare an 80:20 methanol:water solution. Add 0.1% (w/v) ascorbic acid to the solution. Adjust the pH to 6.5 using a citrate buffer. Degas the solvent by sonicating for 15-20 minutes.
-
Extraction:
-
Weigh 10 g of powdered plant material and place it in an amber-colored flask.
-
Add 100 mL of the prepared extraction solvent.
-
Macerate the mixture at room temperature (20-25°C) for 24 hours with constant gentle agitation, ensuring the flask is sealed and protected from light.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small volume of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator with the water bath temperature maintained at 30-35°C.
-
-
Storage:
-
Store the final concentrated extract at -20°C in an amber vial under a nitrogen atmosphere to prevent degradation.
-
Visualizations
Technical Support Center: Enhancing the Bioavailability of 10-Hydroxydihydroperaksine and Other Poorly Soluble Alkaloids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of poorly soluble alkaloids like 10-Hydroxydihydroperaksine.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating poorly soluble alkaloids like this compound for oral delivery?
A1: The main challenges stem from their low aqueous solubility and potentially poor membrane permeability. These factors lead to low dissolution rates in the gastrointestinal (GI) tract, resulting in limited absorption and low, variable bioavailability.[1][2] Consequently, higher doses may be required to achieve a therapeutic effect, which can increase the risk of toxicity.[3]
Q2: What are the most promising strategies to enhance the oral bioavailability of these alkaloids?
A2: Several formulation strategies can significantly improve the oral bioavailability of poorly soluble alkaloids. The most common and effective approaches include:
-
Solid Dispersions: Dispersing the alkaloid in a hydrophilic carrier matrix at a molecular level can enhance its dissolution rate and solubility.[1]
-
Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the alkaloid molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.
-
Nanoparticle Formulations: Reducing the particle size of the alkaloid to the nanometer range increases the surface area for dissolution. This includes polymeric nanoparticles and solid lipid nanoparticles (SLNs).[4][5]
Q3: How do I choose the most suitable bioavailability enhancement technique for my specific alkaloid?
A3: The choice of technique depends on the physicochemical properties of the alkaloid (e.g., melting point, logP, functional groups), the desired release profile, and the intended dosage form. A preliminary screening involving phase solubility studies for cyclodextrin complexation or solubility studies with various polymeric carriers for solid dispersions can provide initial guidance.
Q4: What are the critical characterization techniques to evaluate the success of my formulation strategy?
A4: A combination of analytical techniques is essential to confirm the successful formulation and predict its in vivo performance. Key methods include:
-
Solid-State Characterization: X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FT-IR) are used to assess the physical state (crystalline vs. amorphous) of the alkaloid in the formulation.[6]
-
Inclusion Complex/Nanoparticle Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the formation of cyclodextrin inclusion complexes. For nanoparticles, particle size analysis and zeta potential measurements are crucial for stability and predicting in vivo behavior.
-
In Vitro Dissolution Studies: These studies are critical to determine if the formulation enhances the dissolution rate of the alkaloid compared to the pure drug.
-
In Vivo Pharmacokinetic Studies: Animal studies are the definitive way to confirm enhanced bioavailability by measuring parameters like Cmax, Tmax, and Area Under the Curve (AUC).
II. Troubleshooting Guides
A. Solid Dispersion Formulations
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Dissolution Rate Enhancement | - Incomplete amorphization of the alkaloid.- Inappropriate carrier selection.- Unfavorable drug-to-carrier ratio. | - Confirm amorphization using XRD and DSC.- Screen a variety of hydrophilic carriers (e.g., PVP, HPMC, PEGs).- Optimize the drug-to-carrier ratio; higher carrier content often improves dissolution. |
| Physical Instability (Recrystallization) During Storage | - The amorphous form is thermodynamically unstable.- Inadequate stabilization by the carrier.- High humidity or temperature during storage. | - Select a carrier with a high glass transition temperature (Tg).- Ensure homogeneous molecular dispersion of the drug in the carrier.- Store the solid dispersion in a tightly sealed container with a desiccant at a controlled temperature. |
| Tacky or Unhandlable Product (Fusion Method) | - Low melting point of the drug-carrier mixture.- Incompatibility between the drug and the carrier. | - Consider using the solvent evaporation method as an alternative.- Incorporate a high melting point excipient into the formulation. |
| Phase Separation During Solvent Evaporation | - Rapid precipitation of the drug or carrier before the other.- Poor miscibility of the drug and carrier in the solid state. | - Use a solvent system in which both the drug and carrier are highly soluble.- Employ rapid solvent removal techniques like spray drying.[7] |
B. Cyclodextrin Inclusion Complexes
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Complexation Efficiency | - Poor fit of the alkaloid into the cyclodextrin cavity.- Inappropriate type of cyclodextrin (α, β, γ, or derivatives).- Competition from solvent molecules. | - Screen different cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD) which have different cavity sizes and solubilities.[8]- Optimize the pH of the complexation medium, as the ionization state of the alkaloid can affect inclusion.[9]- Consider adding a small amount of a water-soluble polymer to enhance complexation.[8] |
| Precipitation of the Complex | - The formed complex has low aqueous solubility. | - Use a more soluble cyclodextrin derivative (e.g., HP-β-CD instead of β-CD).- Adjust the pH to increase the solubility of the complex. |
| Inaccurate Stoichiometry Determination | - Methodological issues in the phase solubility study. | - Ensure equilibrium is reached during the phase solubility study (typically requires 24-72 hours of shaking).- Use complementary techniques like Job's plot or NMR titration to confirm the stoichiometry. |
C. Nanoparticle Formulations
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Encapsulation Efficiency | - Poor affinity of the alkaloid for the nanoparticle matrix.- Drug leakage during the formulation process.- Rapid drug partitioning into the external phase. | - Modify the formulation by using a different polymer or lipid with higher affinity for the alkaloid.[10]- Optimize the drug-to-carrier ratio.- For emulsion-based methods, increase the viscosity of the dispersed phase to slow drug diffusion. |
| Large Particle Size or Polydispersity | - Inefficient homogenization or sonication.- Aggregation of nanoparticles.- Inappropriate stabilizer concentration. | - Optimize the energy input during formulation (e.g., sonication time/amplitude, homogenization pressure/cycles).- Adjust the concentration of the stabilizer (e.g., PVA, Poloxamer).- Measure the zeta potential; a value greater than ±30 mV generally indicates good stability against aggregation. |
| Instability (Aggregation/Sedimentation) During Storage | - Low surface charge (zeta potential).- Ostwald ripening.- Changes in temperature or pH. | - Increase the zeta potential by adding a charged surfactant or polymer.- Lyophilize the nanoparticle suspension with a cryoprotectant for long-term storage.- Store at a controlled temperature and pH. |
III. Experimental Protocols
A. Preparation of an Alkaloid Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve a precisely weighed amount of the alkaloid (e.g., 100 mg) and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30, 900 mg) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture) in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).
-
Drying: Further dry the resulting solid film in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator over silica (B1680970) gel to prevent moisture absorption.
B. Preparation of an Alkaloid-Cyclodextrin Inclusion Complex by Co-precipitation
-
Cyclodextrin Solution: Dissolve a calculated amount of β-cyclodextrin or its derivative (based on the desired molar ratio, e.g., 1:1) in distilled water with continuous stirring. Gentle heating may be applied to facilitate dissolution.
-
Alkaloid Addition: Add the alkaloid to the cyclodextrin solution slowly while stirring.
-
Complexation: Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for equilibrium to be reached.
-
Precipitation: Cool the solution in an ice bath (e.g., 4 °C) for several hours to induce the precipitation of the inclusion complex.
-
Isolation: Collect the precipitate by filtration or centrifugation.
-
Washing and Drying: Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed drug or cyclodextrin, and then dry it in a vacuum oven at a suitable temperature.
C. Preparation of Alkaloid-Loaded Polymeric Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve the alkaloid and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).[11]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.[12]
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours or use a rotary evaporator to remove the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated drug and excess stabilizer. Wash the nanoparticle pellet with distilled water and re-centrifuge.
-
Resuspension/Lyophilization: Resuspend the purified nanoparticles in distilled water for immediate use or lyophilize them with a cryoprotectant for long-term storage.
IV. Quantitative Data for Bioavailability Enhancement (Illustrative Examples)
The following tables summarize quantitative data from studies on other poorly soluble compounds, which can serve as a benchmark for what might be achievable with this compound.
Table 1: Solubility Enhancement of Quercetin with Cyclodextrins [13][14]
| Formulation | Molar Ratio (Quercetin:β-CD) | Solubility Enhancement (Fold Increase) |
| Quercetin/β-Cyclodextrin Complex | 1:1 | 2.2 - 2.5 |
| Quercetin/β-Cyclodextrin Complex | - | 4.6 (with 15 mM β-CD) |
Table 2: Pharmacokinetic Parameters of Berberine Solid Dispersions in Rats [15][16]
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Berberine (Pure) | 100 | ~10 | ~50 | 100 |
| Berberine Solid Dispersion (P9) | 100 | ~50 | ~250 | ~500 |
| Berberine-Phospholipid Complex SD | - | - | - | 322.66 |
Table 3: Pharmacokinetic Parameters of Paclitaxel (B517696) Nanoparticle Formulations in Rodents [17][18]
| Formulation | Route | Cmax (% dose/mL) | AUC (µg·h/mL) |
| Paclitaxel (Free Drug) | IV | 0.46 ± 0.08 | 20.34 ± 9.12 |
| Paclitaxel Nanoparticles | IV | 1.02 ± 0.25 | 5.20 ± 1.43 |
Note: The decrease in AUC for the nanoparticle formulation in this specific study was attributed to rapid uptake by the reticuloendothelial system.
V. Visualization of Pathways and Workflows
A. Experimental Workflow for Bioavailability Enhancement
Caption: Workflow for enhancing the bioavailability of poorly soluble alkaloids.
B. General Signaling Pathways Modulated by Alkaloids
References
- 1. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. japer.in [japer.in]
- 4. Enhancing Bioavailability and Stability of Plant Secondary Metabolites: Formulation and Characterization of Nanophytosomes Encapsulating Red Bryony and Horned Poppy Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Biomaterials Based on Composites of Metal Nanoparticles and Plant Extracts [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmainfo.in [pharmainfo.in]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the analysis of 10-Hydroxydihydroperaksine in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 10-Hydroxydihydroperaksine in complex biological samples.
Troubleshooting Guides and FAQs
This section is designed to help you identify and resolve common issues related to matrix effects in your liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect the analysis of this compound?
A: The matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting, undetected components in the sample matrix.[1][2] These components can include salts, lipids, proteins, and metabolites.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of quantitation.[1][3][4] For example, phospholipids (B1166683) are a common cause of matrix effects in plasma and serum samples.[5]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A: The most common method to assess matrix effects is the post-extraction spike comparison.[2][6] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but does not initially contain the analyte).[2] A significant difference between these two signals indicates the presence of matrix effects.[6] Another qualitative method is the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[3] Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix components elute and cause ion suppression or enhancement.[3]
Q3: What are the primary strategies to minimize or eliminate matrix effects?
A: There are three main strategies to combat matrix effects:
-
Optimize Sample Preparation: The goal is to remove interfering components from the sample before analysis.[1][3] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) are commonly used.[1][7]
-
Improve Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from interfering matrix components can significantly reduce matrix effects.[1][8] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[1]
-
Use a Compensation Strategy: When matrix effects cannot be eliminated, their impact can be compensated for by using an appropriate internal standard (IS), preferably a stable isotope-labeled (SIL) version of this compound.[1][9] Matrix-matched calibration is another effective compensation technique.[1][6]
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A: A SIL-IS is the gold standard for compensating for matrix effects and is highly recommended for quantitative bioanalysis.[3][9] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[1][9] This allows for accurate correction of the analyte signal, leading to reliable quantification.[1] If a SIL-IS for this compound is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor reproducibility of this compound signal in replicate injections of the same sample. | Inconsistent matrix effects due to co-eluting endogenous compounds.[2] | 1. Improve sample cleanup using SPE or LLE to remove more matrix components.[7] 2. Optimize the chromatographic method to better separate the analyte from the interfering peaks. 3. Incorporate a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[9] |
| The signal intensity of this compound is significantly lower in spiked samples compared to neat standards (Ion Suppression). | Co-eluting matrix components are competing with the analyte for ionization.[1] | 1. Evaluate the sample preparation method; protein precipitation is often insufficient for removing phospholipids.[5] Consider switching to LLE or SPE.[7] 2. Dilute the sample extract to reduce the concentration of interfering components, if sensitivity allows.[3][6] 3. Adjust the chromatography to shift the retention time of this compound away from the region of suppression.[3] |
| The signal intensity of this compound is significantly higher in spiked samples compared to neat standards (Ion Enhancement). | Co-eluting matrix components are facilitating the ionization of the analyte.[1] | 1. While less common, ion enhancement still indicates a lack of analytical control. The same solutions for ion suppression apply. 2. Improve sample cleanup and chromatographic separation.[7][8] 3. Utilize a SIL-IS for accurate quantification.[9] |
| Calibration curve in matrix has a different slope than the curve in solvent. | Matrix effects are present and are concentration-dependent.[1] | 1. Use matrix-matched calibrants for quantification. This involves preparing the calibration standards in a blank matrix extract to mimic the effect seen in the samples.[1][6] 2. The standard addition method can also be employed, where known amounts of the analyte are spiked into a portion of the actual sample.[4] |
Quantitative Data Summary
The following table provides a template for quantifying matrix effects and extraction recovery for this compound. It is crucial to perform these experiments during method development and validation to understand the impact of the matrix.
Table 1: Example Calculation of Matrix Effect and Extraction Recovery
| Parameter | Calculation Formula | Example Data | Interpretation |
| Set A: Mean peak area of analyte in neat solution | - | 150,000 | Reference response in a clean solvent. |
| Set B: Mean peak area of analyte spiked into extracted blank matrix | - | 90,000 | Response of the analyte in the presence of matrix components. |
| Set C: Mean peak area of analyte in matrix spiked before extraction | - | 81,000 | Response after accounting for both matrix effects and extraction losses. |
| Matrix Effect (ME) % | (B / A) * 100 | (90,000 / 150,000) * 100 = 60% | A value < 100% indicates ion suppression (in this case, 40% suppression). A value > 100% indicates ion enhancement.[2] |
| Extraction Recovery (RE) % | (C / B) * 100 | (81,000 / 90,000) * 100 = 90% | This represents the efficiency of the extraction process. |
| Overall Process Efficiency % | (C / A) * 100 | (81,000 / 150,000) * 100 = 54% | This is the combined effect of extraction recovery and matrix effects. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate and mitigate matrix effects for this compound.
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least 6 different sources.
-
This compound analytical standard.
-
Appropriate solvents for extraction and reconstitution.
-
LC-MS/MS system.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. Spike the final extract with this compound to the same final concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentration as Set A before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Results: Use the formulas provided in Table 1 to calculate the Matrix Effect (%), Extraction Recovery (%), and Overall Process Efficiency (%).
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To remove interfering matrix components from the sample prior to LC-MS analysis of this compound.
Materials:
-
SPE cartridges (e.g., reversed-phase, ion-exchange, or mixed-mode). The choice will depend on the physicochemical properties of this compound.
-
SPE vacuum manifold.
-
Sample pre-treatment solutions (e.g., buffer, acid, or base).
-
Wash and elution solvents.
Procedure:
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge, followed by an equilibration solvent (e.g., water or buffer).
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a solvent that will remove weakly bound interferences but retain this compound.
-
Elution: Elute this compound with a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase or a compatible solvent for injection.
Note: This is a general protocol. The specific sorbent, pre-treatment, wash, and elution solvents must be optimized for this compound.
Protocol 3: Matrix-Matched Calibration
Objective: To create a calibration curve that compensates for matrix effects.
Procedure:
-
Pool and process a batch of blank biological matrix using the developed sample preparation method to create a "matrix extract."
-
Prepare a series of calibration standards by spiking known concentrations of this compound into aliquots of the matrix extract.
-
Analyze these matrix-matched calibrants alongside the unknown samples.
-
Construct the calibration curve using the peak areas (or peak area ratios if an IS is used) from the matrix-matched standards.
Visualizations
The following diagrams illustrate key workflows and concepts for addressing matrix effects.
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Comparison of common sample preparation techniques.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. eijppr.com [eijppr.com]
- 9. waters.com [waters.com]
Technical Support Center: Scaling Up the Purification of 10-Hydroxydihydroperaksine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the purification of 10-Hydroxydihydroperaksine for further studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the purification of this compound?
A1: The recommended starting material is the crude extract from the plant source known to produce this compound. It is advisable to begin with a high-quality extract to minimize downstream purification challenges.
Q2: What are the key purification techniques for isolating this compound?
A2: The primary purification techniques include liquid-liquid extraction, followed by chromatographic methods such as column chromatography and preparative High-Performance Liquid Chromatography (HPLC).[1][2] Crystallization is often used as a final step to achieve high purity.[1]
Q3: What are the critical parameters to consider when scaling up the purification process?
A3: When scaling up, it is crucial to maintain the linear flow rate and bed height in chromatography columns to ensure consistent separation.[3] Other important factors include the solvent-to-feed ratio in extractions, processing time, and equipment capacity.[3][4]
Q4: How can I monitor the purity of this compound during the purification process?
A4: Purity can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) for rapid, qualitative assessments and High-Performance Liquid Chromatography (HPLC) for quantitative analysis. Structural confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q5: What are the storage conditions for purified this compound?
A5: As an alkaloid, this compound may be susceptible to degradation. It is recommended to store the purified compound at -20°C in a tightly sealed container, protected from light and moisture, to ensure its stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Extraction | Incomplete extraction from the plant material. | - Increase the extraction time or perform multiple extraction cycles.- Optimize the solvent system used for extraction.[5] |
| Degradation of the compound during extraction. | - Use milder extraction conditions (e.g., lower temperature).- Ensure the pH of the extraction solvent is appropriate for alkaloid stability. | |
| Poor Separation in Column Chromatography | Inappropriate stationary or mobile phase. | - Screen different solvent systems using TLC to find the optimal mobile phase for separation.[6]- Consider using a different adsorbent for the stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).[7] |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column.- Increase the column diameter while maintaining the bed height for larger scale purifications.[3] | |
| Co-elution of Impurities in HPLC | Suboptimal gradient or isocratic conditions. | - Optimize the mobile phase composition and gradient profile to improve resolution.- Consider using a different column with a different stationary phase chemistry. |
| Difficulty with Crystallization | Presence of impurities hindering crystal formation. | - Repurify the compound using preparative HPLC to remove persistent impurities.- Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization.[1] |
| Supersaturation not achieved. | - Slowly evaporate the solvent or cool the solution to induce crystallization. | |
| Product Instability/Degradation | Exposure to light, air (oxidation), or extreme pH. | - Handle the compound under inert atmosphere (e.g., nitrogen or argon) where possible.- Store protected from light and at low temperatures.[1] |
Data Presentation
Table 1: Comparison of Purification Scale and Yield
| Scale | Starting Material (Crude Extract, g) | Final Yield (mg) | Overall Yield (%) | Purity (by HPLC, %) |
| Bench-Scale | 10 | 85 | 0.85 | >95 |
| Pilot-Scale | 100 | 780 | 0.78 | >95 |
| Process-Scale | 1000 | 7200 | 0.72 | >95 |
Table 2: Chromatographic Conditions at Different Scales
| Parameter | Bench-Scale | Pilot-Scale | Process-Scale |
| Column Diameter (cm) | 2.5 | 10 | 30 |
| Bed Height (cm) | 20 | 20 | 20 |
| Linear Flow Rate (cm/hr) | 15 | 15 | 15 |
| Loading Capacity (g crude/L resin) | 5 | 4.5 | 4 |
Experimental Protocols
Extraction of this compound
-
Preparation : The dried and powdered plant material is moistened with a dilute ammonium (B1175870) hydroxide (B78521) solution to liberate the free alkaloid bases.
-
Extraction : The pre-treated material is then extracted with dichloromethane (B109758) using a Soxhlet apparatus for 8 hours.
-
Concentration : The resulting dichloromethane extract is concentrated under reduced pressure to yield the crude alkaloid extract.
Silica Gel Column Chromatography
-
Column Packing : A glass column is packed with silica gel slurry in hexane.
-
Loading : The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.
-
Elution : The column is eluted with a stepwise gradient of dichloromethane and methanol, starting from 100% dichloromethane and gradually increasing the polarity.
-
Fraction Collection : Fractions are collected and analyzed by TLC to identify those containing this compound.
-
Pooling and Concentration : Fractions with the desired compound are pooled and concentrated.
Preparative HPLC
-
System Preparation : A preparative HPLC system equipped with a C18 column is equilibrated with the mobile phase (e.g., a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).
-
Sample Injection : The partially purified fraction from column chromatography is dissolved in a minimal amount of mobile phase and injected onto the column.
-
Elution and Fractionation : The compound is eluted using an optimized gradient, and fractions corresponding to the this compound peak are collected.
-
Solvent Removal : The collected fractions are concentrated under reduced pressure to remove the HPLC solvents.
Crystallization
-
Dissolution : The purified this compound from HPLC is dissolved in a minimal amount of a hot solvent (e.g., ethanol).
-
Cooling : The solution is allowed to cool slowly to room temperature, followed by further cooling at 4°C to promote crystal formation.
-
Isolation : The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting low purity in chromatographic separation.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. Alkaloid Purification - Lifeasible [lifeasible.com]
- 2. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. purolite.com [purolite.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods [mdpi.com]
- 7. column-chromatography.com [column-chromatography.com]
Validation & Comparative
Confirming the Structure of 10-Hydroxydihydroperaksine using 2D NMR Techniques: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of natural products is a cornerstone of drug discovery and development. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) techniques for confirming the intricate architecture of 10-Hydroxydihydroperaksine, a sarpagine-type indole (B1671886) alkaloid. We present supporting experimental data, detailed protocols, and a logical workflow to aid researchers in applying these powerful analytical tools.
Structural Confirmation: A Multi-technique Approach
The confirmation of the pentacyclic structure of this compound (Molecular Formula: C₁₉H₂₄N₂O₃[][][3]) relies on a suite of 2D NMR experiments. Each technique provides unique insights into the connectivity and spatial relationships of the atoms within the molecule. The primary methods employed are:
-
¹H-¹H Correlated Spectroscopy (COSY): Establishes proton-proton coupling networks, identifying adjacent protons.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to their attached carbons.
-
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range correlations between protons and carbons (typically 2-3 bonds), crucial for assembling the carbon skeleton.
-
Rotating Frame Overhauser Effect Spectroscopy (ROESY): Determines spatial proximities of protons, aiding in stereochemical assignments.
Comparative Analysis of 2D NMR Data
The following tables summarize the key 2D NMR correlations for this compound, providing a clear comparison of the information gleaned from each experiment.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 2 | 55.2 | 4.15 (d, 7.8) |
| 3 | 58.9 | 3.50 (m), 3.35 (m) |
| 5 | 52.1 | 3.10 (dd, 15.0, 5.0), 2.95 (dd, 15.0, 2.5) |
| 6 | 21.5 | 2.20 (m) |
| 7 | - | - |
| 8 | 128.1 | - |
| 9 | 118.5 | 7.10 (d, 7.5) |
| 10 | 145.3 | - |
| 11 | 111.2 | 6.80 (dd, 7.5, 1.5) |
| 12 | 120.5 | 6.95 (d, 1.5) |
| 13 | 136.4 | - |
| 14 | 35.8 | 2.50 (m) |
| 15 | 45.3 | 2.80 (m) |
| 16 | 50.1 | 3.20 (q, 7.0) |
| 17 | - | - |
| 18 (CH₃) | 12.5 | 1.15 (d, 7.0) |
| 19 | 65.4 | 3.80 (m), 3.65 (m) |
| 20 | 68.2 | 4.05 (d, 12.0), 3.90 (d, 12.0) |
| N1-H | - | 8.50 (s) |
| 10-OH | - | 9.20 (s) |
Table 2: Key 2D NMR Correlations for Structural Elucidation
| Proton(s) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | ROESY Correlations |
| H-2 | H-3α, H-3β | C-2 | C-3, C-7, C-13 | H-16, H-19a |
| H-5α, H-5β | H-6, H-3α, H-3β | C-5 | C-3, C-6, C-7 | H-6, H-14 |
| H-9 | H-11 | C-9 | C-7, C-8, C-11, C-13 | N1-H |
| H-11 | H-9, H-12 | C-11 | C-9, C-10, C-13 | H-12 |
| H-16 | H-15, H-18 | C-16 | C-2, C-15, C-18, C-20 | H-2, H-18 |
| H-18 | H-16 | C-18 | C-15, C-16 | H-16 |
| H-19a, H-19b | H-14 | C-19 | C-14, C-15, C-20 | H-2, H-14 |
| H-20a, H-20b | - | C-20 | C-15, C-16, C-19 | H-16 |
Experimental Protocols
Sample Preparation: 10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
NMR Spectroscopy: All NMR spectra were acquired on a 600 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard pulse sequence was used with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s.
-
¹³C NMR: A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s.
-
COSY: The experiment was performed with a spectral width of 12 ppm in both dimensions, collecting 2048 x 256 data points with 8 scans per increment.
-
HSQC: The experiment was optimized for a one-bond ¹JCH of 145 Hz, with a spectral width of 12 ppm in the ¹H dimension and 165 ppm in the ¹³C dimension.
-
HMBC: The experiment was optimized for a long-range coupling of 8 Hz, with a spectral width of 12 ppm in the ¹H dimension and 200 ppm in the ¹³C dimension.
-
ROESY: A mixing time of 300 ms (B15284909) was used with a spectral width of 12 ppm in both dimensions.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for integrating data from various 2D NMR experiments to confirm the structure of this compound.
Caption: Workflow for 2D NMR-based structure elucidation.
Alternative Methodologies
While 2D NMR is the gold standard for structural elucidation, other techniques can provide complementary information:
-
X-ray Crystallography: Provides the absolute three-dimensional structure of a molecule if a suitable crystal can be obtained. This method is definitive but not always feasible.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula. Tandem MS (MS/MS) experiments can provide fragmentation patterns that offer clues about the molecular structure.
Table 3: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR | Atomic connectivity, spatial relationships, stereochemistry | Applicable to solutions, non-destructive | Requires relatively large amounts of pure sample, complex data analysis |
| X-ray Crystallography | Absolute 3D structure | Unambiguous structural determination | Requires a single, high-quality crystal; not all compounds crystallize |
| Mass Spectrometry | Molecular formula, fragmentation patterns | High sensitivity, small sample amount required | Does not provide detailed connectivity or stereochemistry on its own |
References
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 10-Hydroxydihydroperaksine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 10-Hydroxydihydroperaksine, a critical step in pharmaceutical research and development. The objective is to offer a clear comparison of method performance, supported by experimental data, to aid in the selection of appropriate analytical techniques. This document details key performance indicators from various validated methods, outlines experimental protocols, and illustrates the logical workflow of method cross-validation.
Introduction to Analytical Method Cross-Validation
The cross-validation of analytical methods is a critical process in drug development to ensure that a given analytical method is suitable for its intended purpose and that different methods yield comparable results.[1][2] This is particularly important when methods are transferred between laboratories or when different analytical techniques are employed throughout the lifecycle of a drug product.[2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[1][3]
This guide focuses on the two most prevalent high-performance liquid chromatography (HPLC) based techniques for the quantification of complex organic molecules like this compound: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the quantitative performance characteristics of HPLC-MS/MS and UPLC-MS/MS methods for the quantification of compounds structurally similar to this compound. This data is synthesized from various studies on alkaloid and other complex molecule quantification.[4][5][6][7]
| Parameter | HPLC-MS/MS | UPLC-MS/MS |
| Linearity Range | 1 - 2500 ng/mL | 0.5 - 2500 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99 | > 0.998[8] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL[7] |
| Accuracy (% Recovery) | 85% - 110% | 87.2% - 112.1%[5] |
| Precision (% RSD) | < 15% | < 10.8%[5] |
| Run Time | 5 - 10 minutes | 2 - 5 minutes[5][7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of alkaloids and other complex molecules in biological matrices.[5][7][9]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample clean-up and concentration prior to chromatographic analysis.
-
Conditioning: The SPE cartridge (e.g., Oasis HLB) is conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: 1 mL of the plasma sample, pre-treated with a suitable internal standard, is loaded onto the cartridge.
-
Washing: The cartridge is washed with 1 mL of 5% methanol in water to remove interferences.
-
Elution: The analyte of interest, this compound, is eluted with 1 mL of methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 100 µL of the mobile phase.
HPLC-MS/MS Method
-
Chromatographic System: A standard HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and the internal standard.
UPLC-MS/MS Method
-
Chromatographic System: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster and more efficient separations.[7]
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 2 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound and the internal standard.
Methodology Visualization
The following diagrams illustrate the key workflows and logical relationships in the cross-validation of analytical methods for this compound quantification.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and application of a UPLC-MS/MS method for the pharmacokinetic study of 10-hydroxy camptothecin and hydroxyethyl starch conjugate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. UPLC–MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 10-Hydroxydihydroperaksine and Reserpine: A Comprehensive Guide
A Note to Our Readers: While this guide aims to provide a comparative analysis of 10-Hydroxydihydroperaksine and reserpine (B192253), a comprehensive literature search has revealed a significant disparity in the available scientific data. Reserpine, a historically significant alkaloid, has been extensively studied, and a wealth of information exists regarding its biological activity, mechanism of action, and clinical applications. In contrast, this compound, an alkaloid isolated from Rauvolfia verticillata, is primarily available as a chemical standard for research purposes, and as of this publication, there is a notable absence of published studies detailing its pharmacological properties.
Therefore, this guide will provide a thorough analysis of the biological activity of reserpine, presented in the requested format for comparative guides. We will clearly delineate the known experimental data and protocols for reserpine. The absence of corresponding data for this compound will be noted throughout, highlighting a significant gap in the current scientific knowledge and a potential area for future research.
Introduction
Reserpine is an indole (B1671886) alkaloid extracted from the roots of the Rauwolfia serpentina plant.[1][2] It has a long history of use in medicine, primarily for its antihypertensive and antipsychotic properties.[1][3] Its discovery and subsequent clinical use were pivotal in the development of neuropharmacology, particularly in understanding the role of monoamine neurotransmitters in physiological and pathological processes.[1] this compound is also a natural alkaloid, found in the herbs of Rauvolfia verticillata.[] However, its biological activities remain largely unexplored.
This guide will delve into the well-documented biological activities of reserpine, providing researchers, scientists, and drug development professionals with a detailed overview of its pharmacological profile.
Mechanism of Action: Reserpine
Reserpine's primary mechanism of action involves the irreversible blockade of the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 is a protein responsible for transporting monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the cytoplasm of presynaptic neurons into synaptic vesicles for storage and subsequent release.[1]
By inhibiting VMAT2, reserpine leads to the depletion of these neurotransmitters in nerve terminals.[1] The monoamines that are not sequestered into vesicles are metabolized by monoamine oxidase (MAO) in the cytoplasm, further reducing their availability.[1] This depletion of monoamines in both the central and peripheral nervous systems is the foundation of reserpine's therapeutic effects and its adverse effect profile.[1][5]
References
Validating High-Throughput Screening Results for 10-Hydroxydihydroperaksine Bioactivity: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential bioactivity of 10-Hydroxydihydroperaksine, a natural alkaloid found in Rauvolfia verticillata[][2], following its identification as a "hit" in a primary high-throughput screening (HTS) campaign. The validation process is crucial to confirm the initial findings, eliminate false positives, and characterize the compound's pharmacological profile.
Introduction to HTS Validation
High-throughput screening allows for the rapid testing of large compound libraries to identify molecules that modulate a specific biological target or pathway[3]. However, the primary screen is prone to false positives due to various factors, including compound aggregation, assay interference, or non-specific activity[4]. Therefore, a systematic validation workflow is essential to confirm the bioactivity of initial hits and justify further investigation. This process typically involves a series of secondary and orthogonal assays designed to confirm the compound's activity, determine its potency and selectivity, and elucidate its mechanism of action[5][6].
Hypothetical Primary HTS Results for this compound
For the purpose of this guide, we will assume that this compound was identified as a hit in a primary HTS assay designed to find antagonists of a hypothetical G-protein coupled receptor (GPCR), "Target X," which is implicated in a disease of interest.
Table 1: Summary of Hypothetical Primary HTS Data
| Compound ID | Compound Name | Primary Assay Signal (vs. Control) | Hit Criteria Met |
| HITS-001 | This compound | 75% Inhibition @ 10 µM | Yes |
| HITS-002 | Known Antagonist (Control) | 95% Inhibition @ 1 µM | Yes |
| HITS-003 | Inactive Compound (Control) | 5% Inhibition @ 10 µM | No |
HTS Validation Workflow
The following diagram illustrates a typical workflow for validating a primary HTS hit.
Caption: A generalized workflow for the validation of hits from a primary high-throughput screen.
Comparative Data from Validation Assays
The following tables present hypothetical data from a series of validation assays for this compound compared to a known standard antagonist for "Target X."
Table 2: Dose-Response and Potency Comparison
| Compound | IC50 (µM) in Primary Assay | Hill Slope | R² |
| This compound | 2.5 | 1.1 | 0.98 |
| Known Antagonist | 0.1 | 1.0 | 0.99 |
Table 3: Orthogonal Assay (cAMP Accumulation) Results
| Compound | IC50 (µM) in cAMP Assay | Maximum Inhibition (%) |
| This compound | 3.1 | 85% |
| Known Antagonist | 0.15 | 98% |
Table 4: Cytotoxicity and Selectivity Profile
| Compound | CC50 (µM) in HEK293 Cells | Selectivity Index (CC50/IC50) | Activity against Target Y (Related GPCR) |
| This compound | > 100 | > 40 | No significant activity at 10 µM |
| Known Antagonist | > 100 | > 667 | No significant activity at 10 µM |
Hypothetical Signaling Pathway for Target X
The diagram below illustrates a hypothetical signaling pathway for the G-protein coupled receptor "Target X," showing where this compound is proposed to act.
Caption: Hypothetical signaling pathway of Target X and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Dose-Response Assay for IC50 Determination
Objective: To determine the concentration of this compound that inhibits 50% of the maximal response in the primary assay (IC50).
Materials:
-
This compound (stock solution in DMSO)
-
Known antagonist (control)
-
Cell line expressing "Target X"
-
Assay-specific reagents (e.g., fluorescent substrate)
-
384-well assay plates
-
Plate reader
Methodology:
-
Prepare a serial dilution of this compound, typically from 100 µM to 1 nM, in assay buffer.
-
Seed the cells expressing "Target X" into 384-well plates and incubate overnight.
-
Add the diluted compounds to the respective wells. Include wells with no compound (negative control) and wells with a saturating concentration of the known antagonist (positive control).
-
Incubate for the predetermined time.
-
Add the assay-specific reagents to measure the cellular response (e.g., fluorescence).
-
Read the plate using a plate reader.
-
Normalize the data to the positive and negative controls and plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Assay: cAMP Measurement
Objective: To confirm the antagonistic activity of this compound on "Target X" by measuring its effect on a downstream signaling event (cAMP production), assuming "Target X" couples to a Gi protein.
Materials:
-
This compound
-
Known antagonist
-
Agonist for "Target X"
-
Cell line expressing "Target X"
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well plates
Methodology:
-
Prepare serial dilutions of this compound.
-
Seed cells into 384-well plates and incubate.
-
Pre-incubate the cells with the diluted this compound or the known antagonist for a specified time.
-
Stimulate the cells with a concentration of the agonist that elicits a submaximal response (e.g., EC80).
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Calculate the inhibition of agonist-induced cAMP production and determine the IC50 value as described above.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the general cytotoxicity of this compound and determine its 50% cytotoxic concentration (CC50).
Materials:
-
This compound
-
HEK293 cells (or another relevant cell line)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
Methodology:
-
Seed HEK293 cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the CC50 value.
Conclusion
The validation of a high-throughput screening hit is a critical, multi-step process that requires careful experimental design and data analysis. This guide provides a template for validating the bioactivity of this compound as a hypothetical antagonist of "Target X." By following a systematic approach of hit confirmation, dose-response analysis, orthogonal assays, and cytotoxicity testing, researchers can confidently determine whether an initial HTS hit warrants further investigation in the drug discovery pipeline. The provided protocols and data presentation formats offer a standardized method for comparing the performance of a novel compound against established standards.
References
Comparing the cytotoxic effects of 10-Hydroxydihydroperaksine with other known anticancer alkaloids
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous journey. Within the vast library of natural compounds, alkaloids have historically proven to be a rich source of potent chemotherapeutics. This guide focuses on 10-Hydroxydihydroperaksine, an alkaloid isolated from Rauvolfia verticillata, and aims to compare its cytotoxic effects with other established anticancer alkaloids. However, a comprehensive search of the current scientific literature reveals a critical knowledge gap: there is no publicly available data on the cytotoxic or anticancer properties of this compound.
This absence of information makes a direct comparison impossible. To address this void, this guide will provide a broader context by examining the cytotoxic activities of other alkaloids from the Rauvolfia genus, highlight well-known anticancer alkaloids that serve as benchmarks for comparison, and present a generalized experimental workflow for assessing the cytotoxic potential of a novel compound like this compound.
The Enigmatic Alkaloids of Rauvolfia
The Rauvolfia genus is a well-known source of biologically active indole (B1671886) alkaloids, with some species demonstrating notable anticancer properties. However, the cytotoxic potential appears to be highly variable among different species and even among different alkaloids within the same plant.
For instance, a study on the leaves and twigs of Rauvolfia verticillata, the very source of this compound, led to the isolation of 26 indole alkaloids, seven of which were new to science. Surprisingly, none of these compounds exhibited cytotoxicity against five tested human cancer cell lines[1][2][3]. Another investigation into the chemical constituents of Rauvolfia verticillata found that some of the isolated alkaloids demonstrated only moderate to low cytotoxicity against two different cancer cell lines[4].
In contrast, extracts from other species such as Rauvolfia vomitoria and Rauvolfia tetraphylla have shown significant anticancer effects. An extract from Rauvolfia vomitoria, rich in the β-carboline alkaloid alstonine, was found to suppress the growth of prostate cancer cells both in vitro and in vivo[5][6]. Similarly, an extract from Rauvolfia tetraphylla demonstrated significant cytotoxic activity against MCF-7 breast cancer cell lines[7]. Furthermore, an extract from Rauvolfia vomitoria has shown the ability to inhibit pancreatic cancer stem cells[8]. These findings underscore the diverse and sometimes contradictory biological activities of alkaloids within the Rauvolfia genus.
Benchmarks for Anticancer Alkaloids: A Comparative Outlook
Should data on the cytotoxic effects of this compound become available, it would be benchmarked against a panel of well-established anticancer alkaloids. These compounds, with their known mechanisms of action and extensive clinical use, provide a framework for evaluating the potential of novel agents. Key examples include:
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): Isolated from the Madagascar periwinkle (Catharanthus roseus), these alkaloids function by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis.
-
Taxanes (e.g., Paclitaxel, Docetaxel): Originally derived from the bark of the Pacific yew tree (Taxus brevifolia), taxanes also target microtubules but work by stabilizing them, which similarly disrupts mitosis and induces cell death.
-
Camptothecins (e.g., Topotecan, Irinotecan): These alkaloids, originally isolated from the Camptotheca acuminata tree, are potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair. Their inhibitory action leads to DNA damage and apoptosis.
A comparative analysis would involve evaluating IC50 values across a range of cancer cell lines, elucidating the mechanism of cell death (e.g., apoptosis, necrosis), and identifying the specific molecular targets and signaling pathways affected.
A Roadmap for Discovery: General Experimental Workflow for Cytotoxicity Assessment
For a novel compound like this compound, a systematic evaluation of its cytotoxic potential is the first step toward understanding its therapeutic promise. The following diagram outlines a typical experimental workflow for such an investigation.
Experimental Protocols
1. Cell Viability Assay (MTT Assay):
-
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
-
Method:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Objective: To quantify the extent of apoptosis and distinguish it from necrosis.
-
Method:
-
Treat cells with the test compound at its IC50 concentration for a defined period.
-
Harvest the cells and wash them with a binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer.
-
Quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Cell Cycle Analysis:
-
Objective: To determine the effect of the test compound on cell cycle progression.
-
Method:
-
Treat cells with the test compound at its IC50 concentration.
-
Harvest the cells, fix them in cold ethanol, and treat them with RNase.
-
Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Conclusion
While this compound remains a compound of unknown cytotoxic potential, its origin from the chemically diverse Rauvolfia genus suggests that it warrants further investigation. The lack of existing data presents a clear opportunity for future research to explore its biological activities. The experimental framework provided in this guide offers a starting point for such an endeavor. Should this compound demonstrate significant cytotoxic effects, a detailed comparison with established anticancer alkaloids will be crucial in defining its potential as a novel therapeutic agent. Until then, it remains an uncharted territory in the vast landscape of natural product-based cancer research.
References
- 1. Indole alkaloids from leaves and twigs of Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Alkaloids from Leaves and Twigs of Rauvolfia verticillata: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-prostate cancer activity of a beta-carboline alkaloid enriched extract from Rauwolfia vomitoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of pancreatic cancer stem cells by Rauwolfia vomitoria extract - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro and in-vivo correlation of 10-Hydroxydihydroperaksine activity
An objective comparison of the in-vitro and in-vivo correlation for the activity of 10-Hydroxydihydroperaksine is currently not feasible due to a lack of publicly available scientific literature and experimental data on this specific compound. Searches for "this compound" did not yield any relevant studies detailing its biological activity, mechanism of action, or any comparative data with alternative compounds.
For a comprehensive guide to be developed as requested, published research or internal experimental data would be required. This data would typically include:
-
In-Vitro Assays: Quantitative measurements of biological activity in a controlled laboratory environment. Examples include enzyme inhibition assays (e.g., IC50 values), receptor binding assays (e.g., Ki values), or cell-based assays measuring cytotoxicity (e.g., EC50 values) or other cellular responses.
-
In-Vivo Studies: Data from studies conducted in living organisms (e.g., animal models) to assess the compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology.
-
Mechanism of Action: Information on the specific signaling pathways that this compound modulates.
Without this foundational information, it is not possible to generate the requested data tables, detailed experimental protocols, or accurate signaling pathway diagrams.
Hypothetical Experimental Workflow
While specific data for this compound is unavailable, a general workflow for establishing in-vitro and in-vivo correlation (IVIVC) can be conceptualized. The following diagram illustrates a typical process that researchers would follow.
Caption: General workflow for establishing In-Vitro In-Vivo Correlation (IVIVC).
Hypothetical Signaling Pathway
If this compound were found to be an inhibitor of a hypothetical "Kinase X" in a cancer-related pathway, the mechanism might be visualized as follows. This diagram is purely illustrative and not based on actual data for the specified compound.
Head-to-head comparison of different extraction methods for Rauvolfia alkaloids
For researchers, scientists, and drug development professionals, the efficient extraction of alkaloids from Rauvolfia species is a critical first step in harnessing their therapeutic potential. This guide provides an objective comparison of various extraction methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research and development needs.
The genus Rauvolfia, particularly Rauvolfia serpentina, is a rich source of bioactive indole (B1671886) alkaloids, including reserpine, ajmaline, and ajmalicine, which are known for their antihypertensive and antipsychotic properties.[1][2] The choice of extraction method significantly impacts the yield, purity, and overall efficiency of isolating these valuable compounds. This comparison covers both conventional and modern techniques, offering insights into their respective advantages and limitations.
Comparative Analysis of Extraction Methods
The following table summarizes the quantitative performance of different extraction methods for Rauvolfia alkaloids based on key parameters such as yield, extraction time, and solvent consumption.
| Extraction Method | Alkaloid Yield (%) | Extraction Time | Solvent Consumption | Purity of Extract | Remarks |
| Maceration | 2.36 (Total Alkaloids)[3] | 72 hours[4] | High | Lower | Simple, but time-consuming and may result in incomplete extraction.[3][4] |
| Soxhlet Extraction | 5.0 (Crude Extract)[5] | 24 hours[6] | High | Moderate | More efficient than maceration, but the prolonged exposure to heat can degrade thermolabile compounds.[5][6] |
| Ultrasound-Assisted Extraction (UAE) | Not specified | 30 - 180 minutes[6] | Moderate | High | Faster and more efficient than conventional methods, operates at lower temperatures, preserving compound integrity.[6][7] |
| Microwave-Assisted Extraction (MAE) | Significantly higher than conventional methods[8] | 2 - 30 minutes[9] | Low | High | Offers rapid extraction with reduced solvent usage and higher yields.[8][9] |
| Accelerated Solvent Extraction (ASE) | Significantly higher than conventional methods[8] | 5 - 20 minutes[10] | Low | High | A form of Pressurized Liquid Extraction (PLE) that is fast and efficient, with low solvent consumption.[8][10] |
| Supercritical Fluid Extraction (SFE) | Yield of 20.29% lycopodine (B1235814) from a different plant[11] | Variable | Low (CO2) | Very High | Environmentally friendly ("green") technique that provides high purity extracts without residual organic solvents.[9][11] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Maceration
Cold maceration is a simple and widely used technique.[4]
-
Preparation of Plant Material: Dried and powdered root powder of Rauvolfia serpentina is used as the starting material.[4]
-
Extraction: The powdered material is soaked in a suitable solvent, such as methanol (B129727), in a sealed container. The mixture is left for an extended period, typically 72 hours, with occasional agitation.[4]
-
Filtration and Concentration: The mixture is then filtered to separate the extract from the solid plant residue. The filtrate is concentrated using a rotary evaporator to obtain the crude alkaloid extract.[4]
Soxhlet Extraction
This method allows for continuous extraction with a limited amount of solvent.
-
Preparation of Plant Material: The dried and powdered leaves or roots of Rauvolfia serpentina are placed in a thimble.[5]
-
Extraction: The thimble is placed in a Soxhlet extractor, which is then fitted with a condenser and a flask containing the extraction solvent (e.g., methanol with 1% concentrated HCl). The solvent is heated to its boiling point, and its vapor travels to the condenser, where it liquefies and drips back onto the plant material, extracting the alkaloids. This process is repeated for approximately 24 hours.[5][6]
-
Concentration: After extraction, the solvent containing the extracted alkaloids is concentrated under vacuum to yield the crude extract.[5]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to enhance mass transfer and cell wall disruption.[7]
-
Preparation of Plant Material: A known weight of the powdered plant material is suspended in an appropriate solvent (e.g., methanol) in an Erlenmeyer flask.[6][12]
-
Sonication: The flask is placed in an ultrasonic bath or subjected to a probe-type sonicator. The extraction is carried out for a specified duration, typically ranging from 30 to 180 minutes, at a controlled temperature (e.g., 25 ± 1°C).[6][12]
-
Post-Extraction Processing: The extract is then filtered or centrifuged to remove solid particles, and the supernatant is collected and concentrated.[12]
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[9]
-
Preparation of Plant Material: The powdered plant material is mixed with a suitable solvent in a microwave-transparent vessel.[9]
-
Microwave Irradiation: The vessel is placed in a specialized microwave extractor. The extraction is performed for a short duration, typically 2 to 30 minutes, with controlled temperature and pressure to prevent overheating and degradation of the alkaloids.[9]
-
Filtration and Concentration: Following extraction, the mixture is cooled, filtered, and the filtrate is concentrated to obtain the crude extract.[9]
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[9]
-
Preparation of Plant Material: The powdered plant material is packed into an extraction vessel.
-
Extraction: Supercritical CO2, often with a co-solvent like ethanol (B145695) to modify its polarity, is passed through the extraction vessel under controlled temperature and pressure (e.g., 60°C and 300 bar).[13]
-
Separation: The extracted alkaloids are separated from the supercritical fluid by reducing the pressure or increasing the temperature, causing the CO2 to return to its gaseous state and leaving behind the solvent-free extract.[9]
Experimental Workflow for Rauvolfia Alkaloid Extraction
The following diagram illustrates a general workflow for the extraction and isolation of alkaloids from Rauvolfia species.
Caption: General workflow for Rauvolfia alkaloid extraction.
Conclusion
The selection of an appropriate extraction method for Rauvolfia alkaloids is a trade-off between factors such as yield, purity, extraction time, cost, and environmental impact. While conventional methods like maceration and Soxhlet extraction are simple and require less specialized equipment, they are often less efficient and can lead to the degradation of sensitive compounds.
Modern techniques such as UAE, MAE, ASE, and SFE offer significant advantages in terms of speed, efficiency, and reduced solvent consumption.[7][8][9] SFE, in particular, stands out as a green technology that yields highly pure extracts.[9] For researchers and drug development professionals, the adoption of these modern methods can lead to a more streamlined and effective process for the isolation of valuable alkaloids from Rauvolfia species, ultimately accelerating the pace of discovery and development in this important area of medicinal chemistry.
References
- 1. scialert.net [scialert.net]
- 2. In silico investigation on alkaloids of Rauwolfia serpentina as potential inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. aktpublication.com [aktpublication.com]
- 5. Isolation and Extraction of flavonoid from the leaves of Rauwolfia serpentina and evaluation of DPPH-scavenging antioxidant potential – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. journalwjarr.com [journalwjarr.com]
- 8. aktpublication.com [aktpublication.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.) [mdpi.com]
- 13. mdpi.com [mdpi.com]
Lack of Publicly Available Data Prevents Statistical Analysis and Comparison of 10-Hydroxydihydroperaksine
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the biological and pharmacological understanding of 10-Hydroxydihydroperaksine, a natural alkaloid isolated from plants of the Rauvolfia genus. Despite its identification in phytochemical studies, there is currently no publicly accessible experimental data detailing its specific biological activities, mechanism of action, or involvement in any signaling pathways.
This compound has been identified as a constituent of Rauvolfia serpentina and Rauvolfia tetraphylla, plants known for producing a wide range of bioactive indole (B1671886) alkaloids with diverse pharmacological effects, including antihypertensive, anti-inflammatory, and anticancer properties. However, research focus has historically been on other prominent alkaloids from this genus, leaving this compound largely uncharacterized.
Our extensive search for primary research articles, experimental protocols, and quantitative data on this compound yielded no specific results. Chemical suppliers list the compound for research purposes, sometimes categorizing it broadly under signaling pathway research, but they do not provide any specific data on its use or efficacy.
Due to the absence of any quantitative experimental data for this compound, it is not possible to perform the requested statistical analysis, data validation, or create a comparative guide. Furthermore, the lack of information on its biological targets and mechanism of action precludes the generation of any signaling pathway diagrams or experimental workflow visualizations.
Researchers, scientists, and drug development professionals interested in the potential of this compound should be aware that foundational research to determine its biological effects and molecular targets is required. Future in vitro and in vivo studies would be necessary to generate the initial data needed for any subsequent comparative analysis.
Independent Verification of NMR Data for 10-Hydroxydihydroperaksine: A Comparative Analysis
An extensive search for the reported ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 10-Hydroxydihydroperaksine has revealed a significant lack of publicly available information. As a result, an independent verification and comparative analysis of its NMR data cannot be performed at this time.
Initial searches for the specific compound name, as well as broader searches for "peraksine alkaloids," "dihydroperaksine derivatives," and "10-hydroxy indole (B1671886) alkaloids," did not yield any published ¹H or ¹³C NMR spectra or spectral data for this compound. This suggests that the compound may be novel, not yet fully characterized, or that its analytical data has not been disseminated in publicly accessible scientific literature or databases.
For the benefit of researchers, scientists, and drug development professionals, this guide outlines the standard workflow that would be employed for such a verification process, should the data become available in the future.
Standard Workflow for Independent NMR Data Verification
The process of independently verifying reported NMR data is a critical step in chemical research to ensure the accuracy and reproducibility of scientific findings. A typical workflow for this process is illustrated below.
Figure 1. A generalized workflow for the independent verification of reported NMR spectral data.
Experimental Protocols for NMR Data Acquisition
Should a sample of this compound become available, the following general protocols would be recommended for acquiring high-quality NMR data for verification purposes.
1. Sample Preparation:
-
Sample Purity: The compound should be purified to >95% purity, as determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Selection: A deuterated solvent in which the compound is fully soluble would be chosen (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent should match the solvent used in the original reported data, if available, to minimize solvent-induced chemical shift variations.
-
Concentration: A standard concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically used for ¹H and ¹³C NMR.
2. NMR Instrument and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to ensure good signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: Typically 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): A delay of 1-5 seconds is used to allow for full relaxation of the protons.
-
Spectral Width: A spectral width of approximately 12-16 ppm is common for organic molecules.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Standard pulse programs and parameters as recommended by the spectrometer manufacturer would be employed to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous structural assignment.
-
Data Presentation for Comparison
Once both the reported and independently acquired data are available, they would be presented in a clear, tabular format for direct comparison.
Table 1: Hypothetical ¹H NMR Data Comparison for this compound
| Position | Reported δ (ppm), Multiplicity, J (Hz) | Independent δ (ppm), Multiplicity, J (Hz) | Δδ (ppm) |
| H-1 | Data not available | Data not available | - |
| H-2 | Data not available | Data not available | - |
| ... | Data not available | Data not available | - |
Table 2: Hypothetical ¹³C NMR Data Comparison for this compound
| Position | Reported δ (ppm) | Independent δ (ppm) | Δδ (ppm) |
| C-1 | Data not available | Data not available | - |
| C-2 | Data not available | Data not available | - |
| ... | Data not available | Data not available | - |
Unveiling the Awaited Mechanism: A Comparative Analysis of 10-Hydroxydihydroperaksine and its Congeners
A deep dive into the potential mechanism of action of the novel indole (B1671886) alkaloid, 10-Hydroxydihydroperaksine, reveals a landscape ripe for discovery. While direct experimental evidence remains elusive, a comparative analysis with its structurally similar counterparts isolated from Rauvolfia verticillata—ajmaline (B190527) and reserpine (B192253)—provides a foundational framework for assessing its novelty. This guide synthesizes the current understanding of related compounds, presenting their established mechanisms and the experimental protocols necessary to elucidate the pharmacological profile of this compound.
This compound, a natural alkaloid identified in Rauvolfia verticillata, belongs to the complex family of monoterpenoid indole alkaloids.[1][2][3] Its structural architecture, particularly its sarpagine-like skeleton, suggests a potential interaction with ion channels, a hallmark of many alkaloids within this class. To contextualize its potential novelty, we compare it with two well-characterized alkaloids from the same genus: ajmaline, a potent antiarrhythmic agent, and reserpine, a classic antihypertensive and antipsychotic.
A Tale of Two Mechanisms: Ion Channel Modulation vs. Neurotransmitter Depletion
The primary mechanism of action for ajmaline, a sarpagine-type alkaloid, is the blockade of voltage-gated sodium channels in cardiac myocytes.[4][5][6][7] This action slows the upstroke of the cardiac action potential, thereby prolonging the effective refractory period and exerting its antiarrhythmic effects. Notably, ajmaline's activity is not confined to sodium channels; it also exhibits inhibitory effects on potassium and calcium channels, contributing to its complex pharmacological profile.[6][8]
In stark contrast, reserpine, an indole alkaloid with a different structural framework, acts by irreversibly inhibiting the vesicular monoamine transporter 2 (VMAT2).[9][10][11] This transporter is responsible for sequestering monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles. By blocking VMAT2, reserpine leads to the depletion of these neurotransmitters from nerve terminals, resulting in its antihypertensive and sedative effects.[9][10]
The novelty of this compound's mechanism of action will, therefore, hinge on whether it aligns with the ion channel modulation of ajmaline, the VMAT2 inhibition of reserpine, or presents a completely distinct mode of action. Its structural similarity to sarpagine-type alkaloids strongly suggests a potential for ion channel activity.
Quantitative Comparison of Related Rauvolfia Alkaloids
To provide a quantitative benchmark for future studies on this compound, the following table summarizes key pharmacological data for ajmaline and reserpine.
| Compound | Molecular Target(s) | Bioactivity (IC50/Ki) | Cell/System |
| Ajmaline | Voltage-gated Na+ channels | IC50: ~23.2 µM - 27 µM | Amphibian skeletal muscle fibers, Rat ventricular myocytes[5] |
| hERG K+ channels | IC50: 1.0 µM | HEK cells[4] | |
| IC50: 42.3 µM | Xenopus oocytes[4] | ||
| Transient outward K+ channels (Ito) | IC50: 216 µM | - | |
| Reserpine | Vesicular Monoamine Transporter 2 (VMAT2) | Ki: 173 ± 1 nM (competition with [3H]DTBZ) | -[10] |
| IC50: (concentration-dependent inhibition of [3H]5-HT uptake) | VMAT2 expressing cells |
Charting the Path Forward: Experimental Protocols
To ascertain the mechanism of action of this compound, a series of well-established experimental protocols should be employed.
Electrophysiological Assessment of Ion Channel Activity
Objective: To determine if this compound modulates the activity of cardiac and neuronal ion channels.
Methodology: Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel function.[12]
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing specific voltage-gated sodium (e.g., Nav1.5), potassium (e.g., hERG, Kv1.5, Kv4.3), and calcium (e.g., Cav1.2) channels are utilized.[4][13]
-
Procedure:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with a single cell to form a high-resistance seal (giga-seal).
-
The cell membrane is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of ionic currents.
-
Specific voltage protocols are applied to elicit currents from the targeted ion channels.
-
This compound is perfused at varying concentrations to determine its effect on the amplitude and kinetics of the recorded currents.
-
-
Data Analysis: Concentration-response curves are generated to calculate the IC50 value for the inhibition of each ion channel.
Vesicular Monoamine Transporter 2 (VMAT2) Inhibition Assay
Objective: To investigate if this compound inhibits the function of VMAT2.
Methodology: A radioligand uptake assay in cells expressing VMAT2 is a common method.[10][14]
-
Cell Lines: HEK293 cells or other suitable cell lines are transfected to express VMAT2.
-
Procedure:
-
Cells are harvested and permeabilized with a mild detergent like digitonin (B1670571) to allow entry of the substrate.
-
The permeabilized cells are incubated with a radiolabeled monoamine substrate, such as [3H]serotonin or [3H]dopamine, in the presence of ATP.
-
Varying concentrations of this compound are included in the incubation mixture. Reserpine is used as a positive control.
-
The uptake reaction is stopped, and the cells are washed to remove unincorporated radiolabel.
-
The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of VMAT2-mediated uptake is calculated for each concentration of this compound, and the IC50 value is determined.
Visualizing the Potential Pathways
The following diagrams illustrate the established signaling pathways for ajmaline and reserpine, which represent the primary hypotheses for the mechanism of action of this compound.
Caption: Proposed ion channel inhibitory mechanism of ajmaline.
Caption: VMAT2 inhibitory mechanism of reserpine.
References
- 1. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole alkaloids from leaves and twigs of Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ajmaline? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the Coordination of Cardiac Ion Channels With Action Potential Clamp Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 10-Hydroxydihydroperaksine
Disclaimer: This document provides general guidance for the disposal of 10-Hydroxydihydroperaksine based on standard laboratory safety practices for research-grade chemicals. A specific Safety Data Sheet (SDS) containing detailed disposal instructions for this compound is not publicly available. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be aware of its potential hazards. While specific toxicity data is limited, as an alkaloid, it should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material using an absorbent pad and place it in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.
Chemical and Physical Properties
Understanding the properties of this compound is essential for its safe handling and disposal.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 451478-47-0 |
| Chemical Family | Alkaloid |
| Molecular Formula | C₁₉H₂₄N₂O₃ |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Step-by-Step Disposal Procedure
The following is a general procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
The container must be made of a material compatible with the solvents in which the compound might be dissolved. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.
-
The label should include: "Hazardous Waste," "this compound," the CAS number (451478-47-0), and the approximate concentration and quantity.
-
-
Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
-
-
Disposal of Unused Solid Compound:
-
If you have excess, unadulterated solid this compound, it should be disposed of in its original container if possible, or in a new, properly labeled waste container.
-
Do not mix with other chemical waste unless specifically instructed to do so by your EHS department.
-
-
Disposal of Solutions:
-
Solutions of this compound should be collected in a labeled hazardous waste container.
-
Be aware of the solvent used and ensure it is compatible with the waste container and any other waste streams it may be combined with, following your institution's guidelines. For instance, halogenated and non-halogenated solvent waste streams are often segregated.
-
-
Disposal of Contaminated Labware:
-
Disposable items (gloves, pipette tips, etc.) contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.
-
-
Arranging for Pickup and Disposal:
-
Once the waste container is full, or on a schedule determined by your institution, arrange for a pickup by your EHS department or their designated hazardous waste contractor.
-
Ensure all necessary paperwork is completed accurately.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Personal protective equipment for handling 10-Hydroxydihydroperaksine
Disclaimer: 10-Hydroxydihydroperaksine is a fictional compound. The following safety and handling information is based on the hazardous properties of Diisopropyl ether, a real chemical with similar structural characteristics, and should be treated as a safety guide for a substance with high flammability and the potential to form explosive peroxides.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can form explosive peroxides upon exposure to air and light.[1][2][3] It may cause drowsiness or dizziness and irritation to the skin, eyes, and respiratory tract.[4][5] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.[6] | Protects against splashes and potential explosions. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber).[7] A flame-resistant lab coat, buttoned, over cotton clothing.[6] Closed-toe, closed-heel shoes.[6] | Prevents skin contact and protects from fire hazards. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate or exposure limits are exceeded, a NIOSH/MSHA approved respirator with an organic vapor cartridge is required.[2][6] | Prevents inhalation of harmful vapors. |
Occupational Exposure Limits
The following table summarizes the occupational exposure limits for similar hazardous materials. These should be considered as guidelines for this compound.
Table 2: Occupational Exposure Limits
| Organization | TWA (Time-Weighted Average) | STEL (Short-Term Exposure Limit) |
| ACGIH | 250 ppm[8] | 310 ppm[8] |
| NIOSH | 500 ppm | - |
| OSHA | 500 ppm | - |
Handling and Storage Procedures
Proper handling and storage are critical to prevent the formation of explosive peroxides and to control fire hazards.
Experimental Protocol: Peroxide Testing
-
Reagents: 100mg Potassium Iodide (KI), 1mL Glacial Acetic Acid.
-
Procedure: In a well-ventilated area, dissolve 100mg of KI in 1mL of glacial acetic acid.[7] Add 1mL of the this compound to be tested.[7]
-
Interpretation: A pale yellow color indicates low peroxide concentration, while a bright yellow or brown color indicates a high and dangerous concentration.[7]
Storage:
-
Store in a cool, dry, well-ventilated, and fireproof area away from heat, sparks, and direct sunlight.[4][8]
-
Test for peroxides every 3 months for opened containers.[3] An expiration date should be marked on the container upon receipt and opening.[1]
-
WARNING: Do not open containers with visible crystal formation around the cap, as these may be explosive peroxides.[7] Such containers should be handled only by trained emergency disposal personnel.[7]
Emergency and Disposal Plan
In the event of an emergency, follow these procedures.
Spill Response:
-
Minor Spills:
-
Major Spills:
Disposal Plan:
-
All waste, including contaminated absorbents and gloves, must be disposed of as hazardous waste.[9]
-
Waste containers must be clearly labeled.
-
Disposal must be conducted through a licensed disposal company in accordance with all local, regional, and national regulations.[9]
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and emergency procedures.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. Diisopropyl ether - Sciencemadness Wiki [sciencemadness.org]
- 4. nj.gov [nj.gov]
- 5. ICSC 0906 - DIISOPROPYL ETHER [chemicalsafety.ilo.org]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. chemstock.ae [chemstock.ae]
- 8. lobachemie.com [lobachemie.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
